AC-Ser-gln-asn-tyr-OH
Description
Contextualization within Peptide Biochemistry and Protease Substrate Analogues
In peptide biochemistry, short-chain amino acid sequences are fundamental for understanding protein structure and function. Proteases, enzymes that catalyze the breakdown of proteins, are often studied using synthetic peptides that mimic their natural cleavage sites. These synthetic peptides, known as substrate analogues, are indispensable for characterizing enzyme kinetics and for the development of inhibitors. AC-Ser-Gln-Asn-Tyr-OH is a key example of such a peptide, functioning both as a product of enzymatic cleavage and as a component in the design of more complex substrate analogues and inhibitors for viral proteases.
The sequence Ser-Gln-Asn-Tyr is part of a larger peptide, Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which mimics a natural cleavage site within the HIV-1 Gag polyprotein. researchgate.net The cleavage of this larger substrate by HIV-1 protease yields this compound and the C-terminal fragment Pro-Val-Val-NH2.
Historical Perspective of its Identification and Initial Research Applications
The identification and use of this compound and its parent peptides are intrinsically linked to the urgent research efforts targeting HIV/AIDS in the late 1980s and early 1990s. During this period, HIV-1 protease was identified as a key therapeutic target. nih.govdiva-portal.org Scientists worked to synthesize and characterize the enzyme and to understand its substrate specificity. nih.gov
Initial research focused on creating synthetic oligopeptide substrates to develop reliable assays for protease activity. pnas.org The nonapeptide H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-NH2, which contains the Tyr-Pro cleavage site, was identified as a good substrate for HIV-1 protease but not for other related proteases like pepsin. researchgate.net This specificity made peptides containing the Ser-Gln-Asn-Tyr sequence crucial for developing specific assays to screen for HIV-1 protease inhibitors. One of the earliest reports detailed the synthesis of an octapeptide substrate, H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH, modeled after a cleavage region in the HIV Gag polyprotein. researchgate.net
Significance of the this compound Sequence in Enzyme Mechanism Studies
The this compound sequence, as part of larger substrates, has been instrumental in elucidating the catalytic mechanism of HIV-1 protease. Kinetic studies using substrates like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have allowed researchers to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). pnas.org
Furthermore, these substrates have been used in pH-rate profile studies to understand the ionization states of the catalytic aspartyl residues in the enzyme's active site. nih.gov Such studies have revealed that substrates bind preferentially to a form of the protease where one of the two catalytic aspartic acid residues is protonated. nih.gov The sequence has also been a foundational element in the design of substrate analogue inhibitors, where the scissile peptide bond is replaced with a non-hydrolyzable mimic, a key strategy in the development of antiretroviral drugs. pnas.org
Overview of Research Paradigms Utilizing this compound
The primary research paradigm involving this compound and its parent peptides is the development of therapeutics for HIV/AIDS. These peptides are fundamental tools in:
High-Throughput Screening: Assays using substrates containing the Ser-Gln-Asn-Tyr sequence are employed to screen large libraries of chemical compounds for potential inhibitors of HIV-1 protease.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino acids in the sequence and observing the effects on enzyme binding and cleavage, researchers can understand the structural requirements for potent inhibition. researchgate.net
Kinetic Analysis of Drug Resistance: The emergence of drug-resistant strains of HIV has necessitated the study of mutant proteases. Substrates like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 are used to characterize the kinetic properties of these resistant variants and to design new inhibitors that are effective against them.
Inhibitor Characterization: The tetrapeptide itself, this compound, has been described as an inhibitor of HIV-1 protease, likely acting as a product inhibitor that competes with the substrate for binding to the active site. echelon-inc.com
Detailed Research Findings
The utility of this compound and its parent peptides in biochemical research is best illustrated by the specific data obtained from various studies.
Kinetic Parameters of HIV-1 Protease with a Related Substrate
The following table presents kinetic data for the cleavage of a commonly used synthetic substrate related to this compound by wild-type HIV-1 protease.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | 6.9 ± 0.5 | 180 ± 20 | 9.3 x 10³ ± 1.3 | pnas.org |
| Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | 5.5 ± 0.3 | 199 ± 5 | 1.3 x 10⁴ ± 0.1 | pnas.org |
| Ac-Ser-Ala-Ala-Tyr-Pro-Val-Val-NH₂ | 8.6 ± 1.7 | 26 ± 2 | 1.1 x 10³ ± 0.2 | pnas.org |
Table 1: Kinetic parameters for the hydrolysis of various synthetic peptides by HIV-1 protease at pH 6.0 and 37°C.
Inhibition of HIV-1 Protease
While this compound itself is a product and potential weak inhibitor, more potent inhibitors have been designed based on its parent sequence. The table below shows the inhibition constants (Ki) for some of these substrate analogue inhibitors.
| Inhibitor | Structure | Inhibition Pattern | Ki (µM) | Reference |
| Pepstatin | Iva-Val-Val-Sta-Ala-Sta-OH | Competitive | 0.36 | researchgate.net |
| Analogue with Pheψ[CH₂N]Pro | Ac-Ser-Ala-Ala-Pheψ[CH₂N]Pro-Val-Val-NH₂ | Competitive | 3.69 | researchgate.net |
| Analogue with Leuψ[CH(OH)CH₂]Val | Ac-Val-Ser-Gln-Asn-Leuψ[CH(OH)CH₂]Val-Ile-Val-OH | Competitive | < 0.01 | researchgate.net |
Table 2: Inhibition constants of various substrate analogue inhibitors for HIV-1 protease.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZHYWWHJJAIA-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization for Research Applications
Solid-Phase Peptide Synthesis (SPPS) Strategies for AC-Ser-Gln-Asn-Tyr-OH and Derivatives
Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptides like this compound. springernature.comrsc.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. peptide.comthieme-connect.de The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with byproducts and excess materials being easily removed by washing the resin. thieme-connect.de
Fmoc/tBu and Boc/Bzl Protection Schemes in Tetrapeptide Synthesis
The synthesis of peptides necessitates the use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains. peptide.comlifetein.com Two primary orthogonal protection schemes are widely employed: the Fmoc/tBu and the Boc/Bzl strategies. peptide.comwikipedia.org
The Fmoc/tBu strategy is a widely used method in SPPS. springernature.comrsc.org It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids. wikipedia.orgthermofisher.com This group is typically removed by treatment with a mild base, such as 20–50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comwikipedia.org The side chains of the amino acids, in this case, Serine (Ser), Glutamine (Gln), Asparagine (Asn), and Tyrosine (Tyr), are protected by acid-labile groups derived from tert-butyl (tBu). wikipedia.orgthermofisher.com This orthogonal approach allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups. peptide.com
The Boc/Bzl strategy represents a classical approach to SPPS. wikipedia.orgseplite.com In this scheme, the acid-labile tert-butoxycarbonyl (Boc) group serves as the temporary Nα-protecting group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). peptide.comthermofisher.com The side-chain functional groups are protected by more robust, benzyl-based (Bzl) groups, which require a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.comwikipedia.org While not strictly orthogonal due to the use of acids for both deprotection steps, the differential acid lability makes it a practical and effective strategy. peptide.com The Boc/Bzl approach can be advantageous in minimizing peptide aggregation during synthesis. wikipedia.org
| Protection Scheme | Nα-Protecting Group | Side-Chain Protecting Groups | Nα-Deprotection Reagent | Final Cleavage/Deprotection Reagent | Key Feature |
| Fmoc/tBu | Fmoc (Base-labile) | tBu-based (Acid-labile) | Piperidine in DMF | TFA | Orthogonal protection scheme. peptide.comwikipedia.org |
| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (Strong acid-labile) | TFA | HF or TFMSA | Reduces peptide aggregation. wikipedia.org |
This table provides a comparative overview of the Fmoc/tBu and Boc/Bzl protection schemes used in solid-phase peptide synthesis.
For the synthesis of this compound, the choice of protecting groups for the side chains is critical. For Serine and Tyrosine, a t-butyl ether (tBu) is commonly used in the Fmoc/tBu strategy. For Glutamine and Asparagine, a trityl (Trt) group is often employed to prevent dehydration of the side-chain amide during coupling. thermofisher.com
Coupling Reagents and Racemization Suppression in this compound Synthesis
The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the next is facilitated by coupling reagents. peptide.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. iris-biotech.de Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). peptide.comuni-kiel.de
A significant challenge during the coupling step is the risk of racemization, particularly at the C-terminal amino acid residue of the growing peptide chain. uni-kiel.deresearchgate.net Racemization can occur through the formation of an oxazolone (B7731731) intermediate. uni-kiel.deresearchgate.net To minimize this, additives are often used in conjunction with coupling reagents. peptide.com These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative (HOAt), enhance the reaction rate and suppress racemization. uni-kiel.de The use of urethane-protected amino acids, like Fmoc or Boc derivatives, also helps in reducing the tendency for racemization. thieme-connect.de
| Coupling Reagent Class | Examples | Additives for Racemization Suppression | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, cost-effective. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyBrOP | - | High coupling efficiency, can avoid certain side reactions. peptide.comuni-kiel.de |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | HOBt, HOAt | Fast reaction rates, effective for sterically hindered amino acids. peptide.com |
This table summarizes common classes of coupling reagents and additives used to suppress racemization during peptide synthesis.
In a typical synthesis of a tetrapeptide like this compound using the Fmoc/tBu strategy, a combination of a coupling reagent like HBTU and an additive like HOBt in a solvent mixture such as CH2Cl2:DMF would be employed. researchgate.net
Cleavage and Deprotection Protocols for this compound from Resins
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com The specific cleavage cocktail used depends on the type of resin and the protecting groups employed. thermofisher.com
For peptides synthesized using the Fmoc/tBu strategy , cleavage is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com During this process, the acid-labile side-chain protecting groups are removed. To prevent side reactions caused by the highly reactive cationic species generated from the protecting groups, scavengers are added to the TFA cleavage cocktail. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. sigmaaldrich.com A widely used cleavage mixture is Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT), although simpler mixtures like TFA/TIS/water (95:2.5:2.5) are often sufficient, especially when appropriate protecting groups have been used. sigmaaldrich.com
For peptides synthesized via the Boc/Bzl strategy , a much stronger acid is required for cleavage and deprotection. sigmaaldrich.com Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose. sigmaaldrich.com The "low-high" HF procedure is often employed to minimize side reactions. The "low" HF step, in the presence of a scavenger like dimethyl sulfide (B99878) (DMS), removes the more acid-sensitive protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin and remove the remaining protecting groups. sigmaaldrich.com
After cleavage, the crude peptide is typically precipitated from the cleavage mixture by the addition of cold diethyl ether, followed by filtration and washing. thermofisher.com
Solution-Phase Peptide Synthesis Approaches for this compound and Fragments
While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes preferred method, especially for the large-scale production of shorter peptides or peptide fragments. rsc.org In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. thieme-connect.de
Advanced Purification Techniques for Research-Grade this compound
Following synthesis and cleavage, the crude peptide product contains the desired peptide along with various impurities, such as deletion sequences, truncated peptides, and products of side reactions. Therefore, a robust purification step is essential to obtain research-grade this compound.
Preparative HPLC and Chromatography Optimization
Preparative High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of synthetic peptides. peptide.comnih.gov Reversed-phase HPLC (RP-HPLC) is the predominant mode used for peptide purification, which separates molecules based on their hydrophobicity. nih.gov
The optimization of a preparative HPLC method is crucial for achieving high purity and yield. knauer.net Key parameters that are optimized include:
Stationary Phase: C18 or C8 bonded silica (B1680970) are common choices for peptides. The pore size of the stationary phase is also important, with larger pores (e.g., 300 Å) being suitable for larger peptides. hplc.eu
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used to elute the peptides. peptide.com An ion-pairing agent, such as 0.1% TFA, is added to both the aqueous and organic phases to improve peak shape and resolution. peptide.com The pH of the mobile phase can also be adjusted to optimize separation. hplc.eu
Gradient Slope: A shallow gradient generally provides better resolution. hplc.eu
Flow Rate and Column Loading: These parameters are scaled up from analytical to preparative scale to maximize throughput while maintaining resolution. peptide.comknauer.net
The process typically involves developing an optimized analytical HPLC method first, which is then scaled up for preparative purification. knauer.net Fractions are collected as the peptide elutes from the column, and those containing the pure product are identified by analytical HPLC, pooled, and then lyophilized to obtain the final purified peptide as a stable powder. peptide.com
| Parameter | Typical Conditions for Peptide Purification | Purpose |
| Column | C18 or C8 reversed-phase | Separates based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient. peptide.com |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component of the gradient. peptide.com |
| Gradient | Linear gradient of increasing Mobile Phase B | Elutes peptides with increasing hydrophobicity. peptide.com |
| Detection | UV absorbance at 214 nm or 280 nm | Monitors the elution of peptides. |
| Final Step | Lyophilization | Isolates the purified peptide as a stable powder. peptide.com |
This table outlines the typical parameters for the preparative HPLC purification of peptides.
Impurity Profiling and Purity Assessment for Biochemical Assays
Peptide impurities can be broadly categorized as process-related or product-related. almacgroup.com Process-related impurities include residual chemicals from the synthesis, cleavage, and purification stages, such as solvents and trifluoroacetic acid (TFA), which is commonly used in HPLC purification. jpt.comaltabioscience.com Product-related impurities are structurally similar to the target peptide and arise from imperfections in the synthesis process. almacgroup.com These can include:
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions. jpt.commdpi.com
Truncated Sequences: Peptide chains where synthesis was prematurely terminated. If the unreacted amino group is capped (often with an acetyl group), these are termed capped truncated impurities. almacgroup.com
Incomplete Deprotection: Peptides still carrying protecting groups on their side chains. jpt.com
Side-Reaction Products: Modifications such as oxidation (especially of Tyr residues), deamidation (of Asn and Gln), or racemization of amino acids. almacgroup.comnih.gov
The standard and most robust method for assessing the purity of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). jpt.comlcms.cz This technique separates the target peptide from its impurities based on hydrophobicity. The chromatogram provides a quantitative measure of purity, typically expressed as a percentage of the total peak area detected by UV absorbance, commonly at 210-230 nm. almacgroup.comaltabioscience.com For rigorous quality control in biomedical research, a purity level of greater than 95% is often recommended. researchgate.netnih.gov Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous determination of purity and the mass-based identification of the impurities present in the sample. jpt.comwaters.com
Table 1: Common Impurities in Synthetic Peptides and Analytical Methods
| Impurity Type | Description | Primary Analytical Method |
|---|---|---|
| Deletion Sequences | A peptide missing one or more amino acid residues from the target sequence. | HPLC, LC-MS |
| Truncated Sequences | A peptide sequence that is shorter than the target peptide. | HPLC, LC-MS |
| Incomplete Deprotection | The peptide retains one or more of the protecting groups used during synthesis. | HPLC, LC-MS |
| Oxidized Peptides | Addition of one or more oxygen atoms, commonly affecting Tyr residues. | LC-MS |
| Deamidated Peptides | Conversion of Asn or Gln side chains to Asp or Glu, respectively. | LC-MS |
Spectroscopic and Analytical Techniques for Structural Elucidation in Research
Determining the precise chemical structure and conformational properties of this compound is crucial for interpreting its biological activity and interactions. A combination of advanced spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the three-dimensional structure and dynamics of peptides in solution. subr.edu For a tetrapeptide such as this compound, NMR studies can reveal preferred conformations, including the presence of structural motifs like β-turns. nih.govox.ac.uk
Conformational analysis by NMR involves the measurement and interpretation of several parameters:
Chemical Shifts (δ): The precise resonance frequency of each nucleus (¹H, ¹³C, ¹⁵N) is highly sensitive to its local electronic environment. nih.gov Deviations from random coil chemical shifts can indicate the presence of stable secondary structures. nih.gov
Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are close in the peptide sequence. The pattern of NOEs provides crucial distance restraints for calculating the 3D structure. tandfonline.com
J-coupling Constants (³J): The coupling constant between the amide proton (HN) and the alpha-proton (Hα), known as ³J(HNHα), provides information about the backbone dihedral angle φ. tandfonline.com
Amide Proton Temperature Coefficients (Δδ/ΔT): The change in the chemical shift of an amide proton with temperature can indicate its involvement in intramolecular hydrogen bonding. tandfonline.com A small temperature coefficient suggests the proton is shielded from the solvent, likely participating in a hydrogen bond that stabilizes a folded structure like a β-turn. tandfonline.com
While specific NMR data for this compound is not publicly detailed, analysis would focus on identifying key NOEs and hydrogen bonds, such as a potential hydrogen bond between the Tyr(4) carbonyl group and the Ser(1) amide proton, which could stabilize a turn conformation.
Table 2: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues in a Peptide
| Amino Acid Residue | Hα (ppm) | Hβ (ppm) | Side Chain Protons (ppm) | Amide NH (ppm) |
|---|---|---|---|---|
| Serine (Ser) | 4.3 - 4.6 | 3.7 - 3.9 | OH: variable | 8.1 - 8.5 |
| Glutamine (Gln) | 4.2 - 4.4 | 1.9 - 2.2 | γ: 2.3-2.5; δ-NH₂: 6.8-7.5 | 8.2 - 8.6 |
| Asparagine (Asn) | 4.6 - 4.8 | 2.7 - 2.9 | δ-NH₂: 6.9-7.7 | 8.3 - 8.8 |
| Tyrosine (Tyr) | 4.5 - 4.7 | 2.9 - 3.2 | Aromatic: 6.7-7.2; OH: variable | 8.0 - 8.4 |
Note: Ranges are approximate and can vary based on solvent, pH, temperature, and local conformation.
Mass Spectrometry for Sequence Verification and Post-Synthetic Modifications
Mass spectrometry (MS) is an essential tool for the characterization of synthetic peptides. researchgate.net It is used to confirm the molecular weight of the target peptide with high accuracy and to verify its amino acid sequence. waters.com For this compound (C₂₃H₃₂N₆O₁₀), the expected monoisotopic mass is approximately 552.22 Da.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques for peptide analysis. researchgate.net When coupled with a mass analyzer, these methods provide a precise mass-to-charge (m/z) ratio.
For sequence verification, tandem mass spectrometry (MS/MS) is employed. nih.govshimadzu.com In an MS/MS experiment, the peptide ion is isolated and fragmented. The resulting fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus), are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. shimadzu.com
MS is also highly sensitive for detecting and identifying post-synthetic modifications, as they result in a characteristic mass shift from the theoretical value. nih.gov For this compound, potential modifications include the N-terminal acetylation (+42.01 Da), which is an intended modification, as well as unintended ones like oxidation of the tyrosine residue (+15.99 Da) or deamidation of asparagine or glutamine (+0.98 Da). waters.comnih.gov
Table 3: Theoretical Mass and Common Modifications of this compound
| Species | Chemical Formula | Monoisotopic Mass (Da) | Mass Change (Da) |
|---|---|---|---|
| This compound | C₂₃H₃₂N₆O₁₀ | 552.2231 | - |
| Deamidated (Asn→Asp) | C₂₃H₃₁N₅O₁₁ | 553.2071 | +0.9840 |
| Deamidated (Gln→Glu) | C₂₃H₃₁N₅O₁₁ | 553.2071 | +0.9840 |
| Oxidized (Tyr+O) | C₂₃H₃₂N₆O₁₁ | 568.2180 | +15.9949 |
| Sodium Adduct [M+Na]⁺ | C₂₃H₃₁N₆NaO₁₀⁺ | 575.2051 | +22.9898 |
Circular Dichroism for Secondary Structure Analysis of Peptide Analogs
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. springernature.comcreative-proteomics.com The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The peptide backbone amides are the primary chromophores in the far-UV region (180-260 nm), and their spatial arrangement in regular secondary structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra. springernature.comresearchgate.net
For short peptides like this compound and its analogs, CD is particularly useful for detecting the presence of β-turns and random coil conformations. subr.edunih.gov An α-helical structure is less likely in such a short, unconstrained peptide. The analysis of CD spectra can provide an estimate of the percentage of different secondary structural elements. researchgate.net
The conformational preferences of peptide analogs can be studied by varying conditions such as solvent polarity, temperature, or pH and observing the corresponding changes in the CD spectrum. subr.edu For example, the addition of structure-promoting solvents like trifluoroethanol (TFE) can sometimes induce the formation of secondary structures that might be transiently populated in aqueous solution.
Table 4: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures
| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (antiparallel) | ~195 | ~217 |
| β-Turn (Type I) | ~205 | ~185, ~225 |
| Random Coil | ~212 | ~198 |
Note: Wavelengths and intensities are approximate and can be influenced by the specific peptide sequence and solvent conditions.
Molecular Interactions and Structural Determinants of Ac Ser Gln Asn Tyr Oh
Conformational Analysis and Flexibility of the Tetrapeptide AC-Ser-Gln-Asn-Tyr-OH
The three-dimensional structure of a peptide is not static but exists as an ensemble of conformations in solution. The flexibility and preferred conformations of this compound are dictated by a delicate balance of intramolecular forces, steric constraints, and interactions with the solvent.
Intramolecular Hydrogen Bonding Networks Involving Serine, Glutamine, Asparagine, and Tyrosine Residues
Intramolecular hydrogen bonds are critical in stabilizing specific secondary structures, such as turns and folded conformations, thereby reducing the conformational entropy of the peptide backbone. The side chains of all four residues in the this compound sequence are capable of participating in such networks.
Serine (Ser): The hydroxyl (-OH) group of the serine side chain can act as both a hydrogen bond donor and an acceptor. It can form hydrogen bonds with the backbone carbonyl or amide groups of adjacent or nearby residues, or with the side chains of glutamine, asparagine, or tyrosine.
Glutamine (Gln) and Asparagine (Asn): The side-chain amide groups of glutamine and asparagine are potent hydrogen bond participants. The amide nitrogen (-NH2) acts as a donor, while the carbonyl oxygen (=O) serves as an acceptor. These residues are known to form side chain-to-backbone hydrogen bonds that can stabilize cyclic conformations and turn motifs. researchgate.net For instance, the asparagine side chain can bend back to form a hydrogen bond with its preceding carbonyl group. researchgate.net Studies on helical peptides have demonstrated that a favorable side-chain interaction between glutamine and asparagine can occur, contributing to structural stability. nih.gov
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is an excellent hydrogen bond donor. Buried intramolecular hydrogen bonds involving tyrosine can make a substantial contribution to the stability of a folded structure. researchgate.netnih.gov This hydroxyl group can interact with the side chains of Ser, Gln, or Asn, or with the peptide backbone.
The formation of these hydrogen bonds can lead to specific, compact structures, such as β-turns, which are common in tetrapeptides. researchgate.net The interplay of these potential interactions determines the dominant conformational states of the peptide in solution.
Table 1: Potential Intramolecular Hydrogen Bonds in this compound
| Potential Donor | Potential Acceptor | Interaction Type | Potential Structural Implication |
|---|---|---|---|
| Ser Side Chain (-OH) | Backbone Carbonyl (C=O) | Side Chain-Backbone | Stabilization of turn structures |
| Gln/Asn Side Chain (-NH₂) | Backbone Carbonyl (C=O) | Side Chain-Backbone | Formation of cyclic motifs, β-turns researchgate.net |
| Tyr Side Chain (-OH) | Gln/Asn Side Chain (C=O) | Side Chain-Side Chain | Stabilization of a specific folded conformer researchgate.net |
| Backbone Amide (N-H) | Ser Side Chain (-OH) | Backbone-Side Chain | Local conformational constraint |
| Backbone Amide (N-H) | Gln/Asn Side Chain (C=O) | Backbone-Side Chain | Stabilization of turn structures |
Role of N-terminal Acetylation in Peptide Conformation
N-terminal acetylation, the modification present in this compound, is a common biological modification that significantly influences peptide and protein conformation. nih.govresearchgate.netugent.be The primary effect of acetylation is the neutralization of the positive charge of the N-terminal amino group. creative-proteomics.com This modification has several structural consequences:
Reduced Electrostatic Repulsion: By removing the positive charge, acetylation reduces electrostatic repulsion with other parts of the peptide, potentially allowing for more compact structures.
Helix Stabilization: In some contexts, N-terminal acetylation can stabilize α-helical conformations by interacting favorably with the helix dipole. nih.gov While a tetrapeptide is too short to form a stable helix, the acetyl group can act as a "helix cap" by forming hydrogen bonds with backbone amide groups, favoring turn-like or helical-entry conformations.
Altered Hydrogen Bonding: The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional anchor point for intramolecular hydrogen bonding networks that would not be possible in the corresponding free-amine peptide.
Intermolecular Interactions of this compound with Biological Macromolecules
The biological activity of a peptide is contingent upon its ability to interact specifically with target macromolecules, such as receptors or enzymes. The side chains of this compound provide a versatile set of functional groups for mediating these intermolecular interactions.
Hydrogen Bonding Contributions of Serine, Glutamine, Asparagine, and Tyrosine Side Chains
Hydrogen bonds are paramount for the specificity and affinity of peptide-protein interactions. Each side chain in the tetrapeptide contributes uniquely to this potential. wikipedia.orgkhanacademy.org
Serine: The hydroxyl group can donate a hydrogen bond to an acceptor (e.g., a backbone carbonyl or the side chain of Aspartate or Glutamate) or accept a hydrogen bond from a donor on a binding partner. reddit.comstackexchange.com
Glutamine and Asparagine: The side-chain amide groups are critical for molecular recognition. They can simultaneously donate two hydrogen bonds via the -NH2 group and accept a hydrogen bond at the carbonyl oxygen. This capacity for multiple, geometrically specific hydrogen bonds makes them key players in binding interfaces. khanacademy.orgreddit.com Inter-helix hydrogen bonding involving asparagine is also a known stabilizing force in protein assembly. nih.gov
Tyrosine: The hydroxyl group of tyrosine is a potent hydrogen bond donor and contributes significantly to binding affinity. researchgate.netnih.gov Studies involving mutations of tyrosine to phenylalanine (which lacks the hydroxyl group) have shown that the loss of this single hydrogen bond can dramatically decrease protein stability and binding affinity, with average contributions measured at approximately 2.0 kcal/mol. nih.gov
Table 2: Intermolecular Hydrogen Bonding Potential of this compound Side Chains
| Amino Acid Residue | Side Chain Functional Group | Hydrogen Bond Donor/Acceptor Role | Typical Interaction Partner in a Protein |
|---|---|---|---|
| Serine (Ser) | Hydroxyl (-OH) | Donor and Acceptor | Asp, Glu, Gln, Asn, Backbone C=O |
| Glutamine (Gln) | Amide (-CONH₂) | Donor (-NH₂) and Acceptor (C=O) | Polar/charged side chains, Backbone C=O/N-H |
| Asparagine (Asn) | Amide (-CONH₂) | Donor (-NH₂) and Acceptor (C=O) | Polar/charged side chains, Backbone C=O/N-H |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Donor | Asp, Glu, His, Backbone C=O |
Aromatic Interactions (e.g., Cation-π, π-π Stacking) Involving the Tyrosine Residue
The aromatic ring of the tyrosine residue provides a site for interactions beyond hydrogen bonding, contributing significantly to binding energy and specificity. nih.gov
Cation-π Interactions: This is a powerful non-covalent force that occurs between the electron-rich face of an aromatic ring and a cation. proteopedia.orgwikipedia.org The π-electron cloud of the tyrosine ring creates a region of partial negative charge, which can favorably interact with positively charged groups on a binding partner, most commonly the side chains of Lysine or Arginine. pnas.org These interactions are common in protein structures and can be as strong as hydrogen bonds or salt bridges. proteopedia.orgresearchgate.net
π-π Stacking: The tyrosine ring can also interact with other aromatic rings (from Phenylalanine, Tyrosine, or Tryptophan residues) on a binding partner through π-π stacking. This interaction involves the stacking of the aromatic systems, driven by electrostatic and van der Waals forces.
The ability of tyrosine to engage in these varied interactions—hydrogen bonding, cation-π, and hydrophobic contacts—makes it a highly versatile residue for molecular recognition. nih.gov
Table 3: Aromatic Interactions Involving the Tyrosine Residue
| Interaction Type | Description | Potential Partner on a Macromolecule | Approximate Contribution to Stability |
|---|---|---|---|
| Cation-π | Electrostatic interaction between the electron-rich π-face of the tyrosine ring and a cation. proteopedia.org | Lysine (Lys), Arginine (Arg) side chains; metal ions. pnas.org | -12 to -25 kJ/mol in aqueous solution. researchgate.net |
| π-π Stacking | Interaction between two aromatic rings, which can be arranged in a face-to-face or edge-to-face geometry. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) side chains. | Variable, typically weaker than cation-π interactions. |
Amide Bridge Interactions within the Tetrapeptide Sequence and with Binding Partners
The term "amide bridge" can refer to two distinct types of interactions relevant to this peptide.
Peptide Backbone Amides: The amide bonds that form the peptide backbone (-CO-NH-) are themselves key participants in intermolecular hydrogen bonding. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These groups frequently form the "rungs" of the β-sheet structures that characterize many peptide-protein recognition events.
Side-Chain Amide Bridges: A more specific and powerful interaction known as an "amide bridge" can occur between the side chains of asparagine or glutamine. This involves the formation of two parallel hydrogen bonds between the amide groups of two residues (e.g., Gln from the peptide and Asn from a receptor). researchgate.net This dual hydrogen-bonding motif creates a highly specific and stable connection, with an interaction strength significantly greater than a single, conventional hydrogen bond. researchgate.net The Gln and Asn residues in this compound are thus primed to form these strong, directional interactions, which can serve as critical anchor points in a binding interface.
Role of Serine, Glutamine, Asparagine, and Tyrosine in Protein-Protein and Protein-Peptide Recognition
The specific sequence of amino acids in this compound is crucial for its recognition by and interaction with target proteins. Each amino acid residue contributes distinct chemical properties that govern the peptide's binding affinity and specificity.
Serine (Ser): As the N-terminal amino acid in this peptide, serine's hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition. wikipedia.org In the context of enzyme active sites, serine can act as a nucleophile, playing a direct role in catalysis, particularly in serine proteases. lifetein.comwikipedia.org The N-terminal acetylation of this serine residue neutralizes the positive charge of the terminal amino group, which can influence the peptide's folding, stability, and interactions with other molecules. creative-proteomics.comlifetein.com This modification can also enhance the peptide's resistance to degradation by aminopeptidases. lifetein.com
Glutamine (Gln): The side chain of glutamine contains an amide group, making it a polar, uncharged amino acid. researchgate.net This allows it to form hydrogen bonds with protein partners, contributing to the stability of the peptide-protein complex. nih.gov Glutamine is frequently found at protein surfaces and in active or binding sites, where it interacts with other polar or charged atoms. nih.gov
Asparagine (Asn): Similar to glutamine, asparagine possesses a polar amide group in its side chain and has a high propensity for hydrogen bonding. researchgate.netiupac.org Asparagine residues are often located at the beginning of alpha-helices and in turn motifs within protein structures, where they can "cap" hydrogen bond interactions. nih.gov They are also key sites for N-linked glycosylation, a post-translational modification that can affect protein folding and function. nih.gov
Biophysical Characterization of this compound Binding Events
To fully understand the interaction of this compound with its target proteins, various biophysical techniques are employed to characterize the thermodynamics and kinetics of binding. While specific data for this exact peptide is not publicly available, the following sections describe how these techniques would be applied and the nature of the data they would yield.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with biomolecular interactions. nih.gov This allows for the determination of key thermodynamic parameters, including the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govnih.gov From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.
In a hypothetical ITC experiment with this compound, the peptide would be titrated into a solution containing the target protein. The resulting heat changes would be measured to generate a binding isotherm. The shape of this curve would provide information about the strength and nature of the interaction.
Illustrative Data Table for a Hypothetical ITC Experiment:
| Parameter | Description | Illustrative Value |
|---|---|---|
| K_D | Dissociation Constant | 10 µM |
| n | Stoichiometry of Binding | 1.0 |
| ΔH | Enthalpy Change | -15 kcal/mol |
| ΔS | Entropy Change | -10 cal/mol·K |
| ΔG | Gibbs Free Energy Change | -6.8 kcal/mol |
This table presents hypothetical data for illustrative purposes to demonstrate the type of information obtained from an ITC experiment.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.com It provides kinetic data on the association (k_a) and dissociation (k_d) rates of a binding event, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d/k_a). springernature.com
In a typical SPR experiment to study this compound, the target protein would be immobilized on a sensor chip, and a solution of the peptide would be flowed over the surface. nih.gov The binding and dissociation of the peptide would be monitored as changes in the refractive index at the sensor surface, generating a sensorgram. nih.gov
Illustrative Data Table for a Hypothetical SPR Experiment:
| Parameter | Description | Illustrative Value |
|---|---|---|
| k_a | Association Rate Constant | 1 x 10^5 M⁻¹s⁻¹ |
| k_d | Dissociation Rate Constant | 1 x 10⁻³ s⁻¹ |
| K_D | Dissociation Constant | 10 nM |
This table presents hypothetical data for illustrative purposes to demonstrate the type of information obtained from an SPR experiment.
Fluorescence Spectroscopy for Ligand-Target Interactions
Fluorescence spectroscopy is a highly sensitive technique that can be used to study changes in the local environment of a fluorophore upon ligand binding. researchgate.net In the case of this compound, the intrinsic fluorescence of the tyrosine residue can be utilized. pnas.org When the peptide binds to its target protein, the environment around the tyrosine residue may change, leading to a shift in its fluorescence emission spectrum or a change in its fluorescence intensity or anisotropy. researchgate.net Alternatively, the peptide could be labeled with an extrinsic fluorophore to monitor binding. nih.gov
A fluorescence titration experiment would involve adding increasing concentrations of the target protein to a solution of this compound and monitoring the changes in the tyrosine fluorescence. The data can be used to determine the binding affinity.
Illustrative Findings from a Hypothetical Fluorescence Spectroscopy Study:
A significant blue shift in the tyrosine emission maximum upon binding, indicating a more hydrophobic environment in the protein's binding pocket.
An increase in fluorescence intensity, suggesting protection of the tyrosine residue from solvent quenching upon binding.
A calculated dissociation constant (K_D) in the micromolar range, consistent with a specific interaction.
Structural Biology of this compound in Complex with Target Enzymes
Determining the three-dimensional structure of this compound in complex with its target enzyme is crucial for understanding the precise molecular interactions that govern its binding and activity.
X-ray Crystallography of Peptide-Enzyme Co-structures
X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of biomolecules and their complexes. pnas.org To determine the structure of this compound bound to a target enzyme, the peptide-enzyme complex would first need to be crystallized. The resulting crystal would then be exposed to an X-ray beam, and the diffraction pattern would be used to calculate an electron density map, from which the atomic structure of the complex can be determined. pnas.org
A co-crystal structure would reveal the precise orientation of the peptide in the enzyme's active site and the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex. For instance, if the target were a serine protease, the structure would show how the peptide's backbone and side chains fit into the enzyme's specificity pockets and how the serine residue of the peptide interacts with the catalytic triad (B1167595) of the enzyme. pnas.orgnih.gov This detailed structural information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors or substrates.
Cryo-Electron Microscopy of Peptide-Enzyme Assemblies
Cryo-electron microscopy (cryo-EM) has become a powerful technique for determining the high-resolution structures of biological macromolecules, including complex assemblies of proteins and peptides. americanpeptidesociety.org This method allows for the visualization of molecules in a near-native, hydrated state by flash-freezing them in a thin layer of vitreous ice. nih.gov For peptide-enzyme complexes, cryo-EM can provide invaluable insights into the conformational changes that occur upon binding and the specific molecular interactions at the binding interface. americanpeptidesociety.org
Detailed cryo-EM studies specifically focusing on the this compound peptide in complex with an enzyme are not extensively available in the public domain. However, the principles of the technique and its application to analogous peptide-protein systems allow for a projection of how such an analysis would elucidate the structural determinants of this particular peptide's interactions.
A hypothetical cryo-EM study of an this compound-enzyme complex would involve the meticulous preparation of the sample, followed by data collection and sophisticated image processing to generate a three-dimensional reconstruction of the assembly. researchgate.net The resulting density map would allow for the atomic modeling of both the enzyme and the bound peptide, revealing the precise orientation of the peptide within the enzyme's active or binding site.
The structural insights gained from such a study would be manifold. The hydroxyl group of the N-terminal Serine and the phenolic hydroxyl group of the C-terminal Tyrosine are capable of forming critical hydrogen bonds with acceptor and donor groups on the enzyme. libretexts.org The amide side chains of Glutamine and Asparagine can also participate in extensive hydrogen bond networks, contributing to the stability of the complex. youtube.com The aromatic ring of Tyrosine may engage in π-π stacking or hydrophobic interactions with corresponding residues in the enzyme's binding pocket.
While specific experimental data for this compound is not presently available, the table below illustrates the type of detailed interaction data that a cryo-EM study could provide for a peptide-enzyme complex.
| Peptide Residue | Enzyme Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Ser (Side Chain -OH) | Asp123 (Side Chain -COO⁻) | Hydrogen Bond | 2.8 |
| Gln (Side Chain -CONH₂) | Arg88 (Side Chain -NH₃⁺) | Hydrogen Bond | 3.1 |
| Asn (Side Chain -CONH₂) | Gln54 (Side Chain -CONH₂) | Hydrogen Bond | 3.0 |
| Tyr (Aromatic Ring) | Phe176 (Aromatic Ring) | π-π Stacking | 3.5 |
| Tyr (Side Chain -OH) | Glu95 (Side Chain -COO⁻) | Hydrogen Bond | 2.7 |
This table presents hypothetical data for illustrative purposes to demonstrate the kind of information that could be obtained from a cryo-EM study of a peptide-enzyme complex. The specific residues and distances are not based on experimental data for this compound.
The resolution of cryo-EM has advanced to the point where it can be competitive with X-ray crystallography for a wide range of sample sizes, from large multi-protein complexes down to smaller proteins. nih.govprereview.org This makes it a particularly suitable technique for studying the interactions of small peptides like this compound with their larger enzyme targets, providing a detailed map of the molecular determinants of binding.
Biochemical Mechanisms of Action: Focus on Hiv 1 Protease System
AC-Ser-Gln-Asn-Tyr-OH as a Substrate for HIV-1 Protease
The sequence Ser-Gln-Asn-Tyr (SQNY) is a core recognition motif for HIV-1 protease, found within larger polypeptide substrates. The enzyme, a homodimeric aspartyl protease, recognizes and cleaves specific sites in viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. While the tetrapeptide this compound itself represents the P4 through P1 positions of a substrate, comprehensive enzymatic studies have primarily utilized longer peptides that include this sequence to provide the necessary P' sites for cleavage.
Kinetic Characterization of HIV-1 Protease-Mediated Cleavage
Kinetic analyses have been performed on extended peptides containing the Ser-Gln-Asn-Tyr sequence to determine the efficiency of HIV-1 protease-mediated hydrolysis. These studies are fundamental to understanding how the enzyme recognizes and processes its substrates. For example, a commonly studied substrate, Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which mimics a natural cleavage site, has been kinetically characterized. Similarly, an octapeptide modeled after the cleavage region in the HIV gag polyprotein, H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH, has also been evaluated.
The Michaelis constant (Kм) and catalytic rate constant (kcat) provide a measure of the enzyme's affinity for the substrate and its turnover rate, respectively. The specificity constant (kcat/Kм) is a key indicator of the enzyme's catalytic efficiency.
| Substrate | Kм (mM) | kcat (s⁻¹) | Vmax (µmol/min·mg) | Assay pH |
|---|---|---|---|---|
| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 | 5.5 | 54 | - | Not Specified |
| H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH | 2.0 ± 0.3 | - | 1.3 ± 0.2 | 5.5 |
Identification of Cleavage Sites and Hydrolytic Products
HIV-1 protease demonstrates high specificity for its cleavage sites. For substrates containing the Ser-Gln-Asn-Tyr sequence, the scissile bond is consistently identified between the Tyrosine (Tyr) and the adjacent Proline (Pro) residue. In the standard nomenclature for protease substrates, the amino acids are denoted P4-P3-P2-P1↓P1'-P2'-P3'-P4', where the arrow indicates the cleavage site. In this context, the SQNY sequence occupies the P4 to P1 positions.
P4: Serine (Ser)
P3: Glutamine (Gln)
P2: Asparagine (Asn)
P1: Tyrosine (Tyr)
The cleavage of a substrate like Ac-Ser-Gln-Asn-Tyr↓Pro-Val-Val-NH2 results in two hydrolytic products: the N-terminal fragment (this compound) and the C-terminal fragment (H-Pro-Val-Val-NH2). The tetrapeptide specified in the subject, this compound, represents the product of this cleavage and lacks the scissile peptide bond itself. This suggests that while it is a core recognition element, it cannot be cleaved further.
pH and Temperature Dependence of Enzymatic Hydrolysis
The catalytic activity of HIV-1 protease is highly dependent on environmental factors such as pH and temperature. As an aspartic protease, its active site contains a pair of aspartic acid residues (Asp25 and Asp25') that function optimally within a specific pH range.
Studies examining the hydrolysis of substrates like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have shown that the enzyme exhibits a bell-shaped pH-activity profile, with maximal activity typically observed between pH 4.0 and 6.0. This reflects the requirement for one of the catalytic aspartates to be protonated and the other to be deprotonated for the catalytic mechanism to proceed. The optimal temperature for the enzyme's activity is generally found to be around 37°C. The enzymatic hydrolysis of related substrates is known to be influenced by pH, temperature, and acyl chain length. nih.govmdpi.com
This compound and Related Peptides as HIV-1 Protease Inhibitors
Given that the tetrapeptide this compound represents the P4-P1 portion of a natural substrate but lacks a cleavable bond, it and related peptides serve as scaffolds for the design of competitive inhibitors. These molecules are designed to bind to the active site of the protease with high affinity, preventing the binding and cleavage of the natural viral polyprotein substrates.
Determination of Inhibition Constants (Ki) and Mechanism of Inhibition
The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The primary mechanism of inhibition for substrate-analogue peptides is competitive, where the inhibitor directly competes with the substrate for binding to the enzyme's active site.
Research has focused on modifying the scissile Tyr-Pro bond in longer peptides with non-hydrolyzable isosteres to create potent inhibitors. These modifications effectively "lock" the peptide into the active site.
| Inhibitor (based on H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH) | Modification at Tyr-Pro site | Ki Value | Mechanism |
|---|---|---|---|
| Pepstatin Analogue | Tyr-Pro replaced by Sta (Statine) | 360 nM | Competitive |
| Reduced Amide Analogue | Tyr-Pro replaced by Pheψ[CH₂N]Pro | 3690 nM | Competitive |
| Hydroxyethylene Analogue | Tyr-Pro replaced by Leuψ[CH(OH)CH₂]Val | < 10 nM | Competitive |
These findings demonstrate that while the core SQNY sequence is crucial for recognition, modifications at the cleavage site are essential for converting a substrate into a powerful inhibitor.
Elucidation of Active Site Interactions and Specificity Determinants
The specificity of HIV-1 protease is determined by the precise interactions between the substrate or inhibitor and the amino acid residues lining the enzyme's active site. The active site is a C2-symmetric tunnel that can be divided into subsites (S4, S3, S2, S1, S1', S2', S3', S4'), each accommodating a corresponding amino acid residue of the peptide (P4, P3, P2, P1, P1', P2', P3', P4').
Structural studies of protease-substrate complexes reveal that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov The backbone of the peptide forms conserved hydrogen bonds with the flap regions of the enzyme. The specificity is largely driven by the interactions of the peptide's side chains within the subsites. For the Ser-Gln-Asn-Tyr sequence:
S1 Subsite: This subsite shows a preference for large hydrophobic or aromatic residues, making Tyrosine (Tyr) at the P1 position a highly favorable interaction.
S2 and S3 Subsites: These subsites accommodate the Asparagine (Asn) and Glutamine (Gln) residues, respectively.
Catalytic Dyad: The active site is characterized by the Asp25/Asp25' catalytic dyad, which is essential for the hydrolysis mechanism. utexas.edu Inhibitors are designed to interact closely with these residues.
Compound Names
| Abbreviation | Full Name |
| This compound | Acetyl-Seryl-Glutaminyl-Asparaginyl-Tyrosine |
| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 | Acetyl-Seryl-Glutaminyl-Asparaginyl-Tyrosyl-Prolyl-Valyl-Valinamide |
| H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH | Valyl-Seryl-Glutaminyl-Asparaginyl-Tyrosyl-Prolyl-Isoleucyl-Valine |
| Sta | Statine |
| Pheψ[CH₂N]Pro | Phenylalanyl-pseudopeptide-Proline (reduced amide bond) |
| Leuψ[CH(OH)CH₂]Val | Leucyl-pseudopeptide-Valine (hydroxyethylene isostere) |
Isotope Exchange Studies for Reaction Intermediate Characterization
Isotope exchange studies have been instrumental in elucidating the chemical mechanism of HIV-1 protease and characterizing reaction intermediates. Seminal work in this area involved investigating the peptidolytic reaction using oligopeptide substrates, including sequences containing the Ser-Gln-Asn-Tyr motif. nih.gov
One key method is the use of ¹⁸O-labeled water (H₂¹⁸O) to probe the reaction pathway. nih.gov During hydrolysis, if the reaction proceeds through a tetrahedral intermediate, the oxygen from the water molecule is incorporated into the carboxyl group of the newly formed peptide product. If this intermediate can revert to the substrate form before the peptide bond is cleaved, it is possible for the ¹⁸O to be incorporated into the substrate's scissile carbonyl group.
Furthermore, these studies have shown that while the reverse reaction is generally negligible for most oligopeptide substrates, the enzyme can catalyze the formation of a longer peptide from its products. For instance, HIV-1 protease can form Ac-Ser-Gln-Asn-Tyr-Phe-Leu-Asp-Gly-NH₂ from the products Ac-Ser-Gln-Asn-Tyr and Phe-Leu-Asp-Gly-NH₂. nih.gov
Table 1: Kinetic Parameters for HIV-1 Protease with Oligopeptide Substrates The following interactive table displays kinetic data for various oligopeptide substrates of HIV-1 protease, measured at pH 6.0 and 37°C.
| Substrate Sequence | V/KEt (mM⁻¹s⁻¹) | V/Et (s⁻¹) |
| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | 0.16 - 7.5 | 0.24 - 29 |
| Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | 0.16 - 7.5 | 0.24 - 29 |
| Ac-Ser-Gln-Ser-Tyr-Pro-Val-Val-NH₂ | 0.16 - 7.5 | 0.24 - 29 |
| Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ | 0.16 - 7.5 | 0.24 - 29 |
| Data sourced from Hyland et al., 1991. nih.gov |
Investigation of Catalytic Residues within the HIV-1 Protease Active Site
The active site of HIV-1 protease is located at the dimer interface and is characterized by a signature Asp-Thr-Gly sequence from each monomer. wikipedia.org The catalytic activity is primarily driven by a pair of aspartate residues.
HIV-1 protease is a homodimer, with each 99-amino acid subunit contributing a catalytic aspartate residue (Asp25 and Asp25') to form the active site. nih.govacs.org This pair of residues, known as the catalytic dyad, is essential for the enzyme's function. nih.gov The catalytic mechanism relies on the distinct ionization states of these two aspartates within the enzyme's active microenvironment. nih.govnih.gov It is widely accepted that at the optimal acidic pH for the enzyme, one aspartate is protonated (acting as a general acid) while the other is deprotonated (acting as a general base). wikipedia.orgyoutube.com NMR measurements have been consistent with a monoprotonated state for the catalytic dyad. nih.gov Neutron crystallography studies have provided direct experimental evidence, showing that in a complex with an inhibitor, Asp25 is protonated while the corresponding residue from the other chain (Asp-125) is deprotonated. nih.gov This arrangement allows the dyad to act as a general acid-base catalyst to facilitate the hydrolysis of the peptide bond. nih.govacs.org
The specificity of HIV-1 protease is determined by the interactions between the substrate's amino acid residues and the enzyme's binding pockets, or subsites. Substrate residues are conventionally labeled P4-P3-P2-P1-P1'-P2'-P3'-P4', with the scissile bond located between the P1 and P1' residues. nih.gov The this compound peptide would occupy the P4 through P1 subsites.
The binding of a substrate like this compound to the active site cleft induces conformational changes in the protease, particularly in the two flexible "flaps" that cover the active site. libretexts.orgnih.gov This "closing" of the flaps sequesters the substrate from the solvent and correctly positions the scissile bond relative to the catalytic aspartates and the nucleophilic water molecule. libretexts.orgnih.gov
The individual residues of the substrate contribute to binding affinity and recognition:
Tyrosine (Tyr) at P1: The S1 subsite of HIV-1 protease is a large, hydrophobic cavity. mdpi.com Consequently, the enzyme shows a strong preference for large hydrophobic residues like tyrosine or phenylalanine at the P1 position. The bulky side chain of tyrosine fits favorably into this pocket, contributing significantly to substrate binding and proper orientation for catalysis.
Mechanisms of Peptide Bond Hydrolysis Relevant to this compound
The cleavage of the peptide bond in a substrate like this compound by HIV-1 protease follows a well-established mechanism for aspartyl proteases, which does not involve the formation of a covalent enzyme intermediate. wikipedia.orgsinobiological.com
The most widely accepted catalytic mechanism for aspartyl proteases is a general acid-base mechanism. wikipedia.orgsinobiological.com This process is initiated by the coordination of a water molecule between the two catalytic aspartate residues, Asp25 and Asp25'. wikipedia.orgsinobiological.com
The mechanism proceeds as follows:
The deprotonated aspartate (the general base) activates the bound water molecule by abstracting a proton, making it a more potent nucleophile (a hydroxyl ion). wikipedia.orgebi.ac.uk
Simultaneously, the protonated aspartate (the general acid) is positioned to donate a proton to the carbonyl oxygen of the substrate's scissile peptide bond. youtube.com
This concerted action facilitates the nucleophilic attack on the peptide bond's carbonyl carbon. libretexts.org
Following the initial activation steps, the catalytic cycle continues with the formation and collapse of a high-energy intermediate:
Formation: The activated hydroxyl ion attacks the electrophilic carbonyl carbon of the Tyr residue's peptide bond. wikipedia.orgnih.gov This nucleophilic attack results in the formation of a transient, non-covalently bound tetrahedral intermediate, where the carbonyl carbon is bonded to two oxygen atoms. nih.govresearchgate.net This intermediate is stabilized by hydrogen bonding with the protonated aspartate residue. wikipedia.orgsinobiological.com
Breakdown: The tetrahedral intermediate is unstable and quickly collapses. nih.gov The protonated aspartate, now acting as a general acid, donates a proton to the nitrogen atom of the scissile amide bond. acs.orgnih.gov Concurrently, the deprotonated aspartate, now acting as a general base, accepts a proton from the intermediate's hydroxyl group. youtube.com This concerted proton transfer facilitates the cleavage of the carbon-nitrogen bond, breaking the peptide backbone. nih.gov The products (two smaller peptides) are then released, and the catalytic dyad is regenerated to its initial ionization state, ready for another catalytic cycle.
Peptidomimetic Design and Structure Activity Relationships Sar of Ac Ser Gln Asn Tyr Oh Analogs
Design Principles for Modifying the AC-Ser-Gln-Asn-Tyr-OH Scaffold
The design of peptidomimetics based on the this compound scaffold involves strategic alterations to its amino acid composition, backbone structure, and side-chain functionalities. These modifications are guided by the need to enhance resistance to enzymatic degradation while maintaining or improving biological activity nih.gov.
A primary strategy to improve the pharmacological profile of the this compound scaffold is the incorporation of unnatural amino acids. nih.govnih.gov These non-proteinogenic amino acids can confer resistance to proteolytic enzymes, which are often unable to recognize and cleave peptide bonds involving these modified residues qyaobio.com.
Key strategies include:
L- to D-Amino Acid Substitution : Replacing one or more of the L-amino acids in the sequence with their D-enantiomers can significantly increase metabolic stability, as human proteases are stereospecific and primarily hydrolyze bonds between L-amino acids nih.gov.
N-Alkylation : The introduction of an alkyl group, typically methyl, onto the backbone amide nitrogen (N-methylation) can provide proteolytic resistance and enhance membrane permeability.
Cα,α-Dialkylated Amino Acids : These residues, which have two substituents at the alpha-carbon, conformationally constrain the peptide backbone, which can lead to increased receptor affinity and stability upc.edu.
β-Amino Acids : The use of β-amino acids, which have an additional carbon atom in the backbone, creates pseudopeptides that are resistant to proteolysis and can adopt unique secondary structures upc.edu.
The following table illustrates potential modifications to the this compound sequence using unnatural amino acids and their expected effects.
| Original Sequence | Modification Example | Rationale | Expected Outcome |
| AC-Ser -Gln-Asn-Tyr-OH | AC-D-Ser -Gln-Asn-Tyr-OH | Introduce stereochemical hindrance for proteases nih.gov. | Increased half-life against enzymatic degradation. |
| AC-Ser-Gln -Asn-Tyr-OH | AC-Ser-N-Me-Gln -Asn-Tyr-OH | Increase proteolytic resistance and conformational rigidity uq.edu.au. | Enhanced stability and potentially altered receptor binding. |
| AC-Ser-Gln-Asn -Tyr-OH | AC-Ser-Gln-β-Asn -Tyr-OH | Modify backbone structure to resist proteolysis upc.edu. | Significantly improved metabolic stability. |
| AC-Ser-Gln-Asn-Tyr -OH | AC-Ser-Gln-Asn-Tyr(Me) -OH | Modify side chain to probe hydroxyl group's role and potentially block metabolism nih.gov. | Altered binding affinity and selectivity. |
Altering the peptide backbone is a powerful method to control the molecule's three-dimensional shape and stability. acs.org
Cyclization : Converting the linear peptide into a cyclic structure is a widely used strategy to enhance stability and conformational rigidity. nih.gov Cyclization eliminates the N- and C-termini, making the molecule resistant to exopeptidases. nih.gov For a short tetrapeptide, head-to-tail cyclization can be challenging due to ring strain, but the inclusion of a turn-inducing residue (like a D-amino acid or proline) can facilitate the process. nih.gov Side chain-to-side chain cyclization is another option to create a constrained conformation. nih.gov These conformational constraints can lock the peptide into its bioactive conformation, increasing potency and receptor selectivity. nih.gov
Peptide Bond Isosteres : Replacing the scissile amide bond (-CO-NH-) with a non-hydrolyzable mimic can effectively block protease action. uq.edu.au Examples include reduced amide bonds (-CH₂-NH-), which also introduce a positive charge and increased flexibility, potentially altering receptor interactions. nih.gov
The conformational impact of these modifications is significant. Cyclization reduces the number of accessible conformations, which can decrease the entropic penalty of binding to a target, leading to higher affinity. nih.govpitt.edu
The side chains of the amino acids in this compound are critical for its potential biological interactions and offer numerous opportunities for modification. upc.edu All four residues have polar side chains capable of forming hydrogen bonds. bioinformatics.orguomustansiriyah.edu.iq
Serine (Ser) : The hydroxyl group of serine can be a site for post-translational modifications like phosphorylation or glycosylation, which can serve as a point of attachment for other molecules. uomustansiriyah.edu.iq Replacing Ser with an aliphatic residue like Alanine (B10760859) (Ala) can test the importance of the hydroxyl group for activity, a strategy that in some studies has led to a significant decrease in biological function rsc.org.
Glutamine (Gln) and Asparagine (Asn) : The side-chain amides of Gln and Asn are potent hydrogen bond donors and acceptors and can form stabilizing interactions with the peptide backbone or a receptor. researchgate.net The substitution of Gln with Asn, or vice-versa, can probe the influence of side-chain length. Replacing these residues with charged amino acids like Arginine (Arg) can dramatically alter properties such as transmembrane capability rsc.org.
Tyrosine (Tyr) : The phenolic hydroxyl group and the aromatic ring of tyrosine are often crucial for receptor binding. mdpi.com The hydroxyl group can be modified (e.g., O-methylation to Tyr(Me)) or its importance can be tested by substitution with Phenylalanine (Phe) upc.edu. Replacing Tyr with other natural or unnatural aromatic amino acids can probe steric and electronic requirements at the binding site nih.gov.
The table below summarizes potential side-chain modifications and their scientific rationale.
| Residue | Side Chain Modification | Rationale for Modification |
| Serine | Replace with Alanine (Ala) | Determine the necessity of the hydroxyl group for activity rsc.org. |
| Serine | Phosphorylate the hydroxyl group (pSer) | Mimic post-translational modifications that regulate protein function uomustansiriyah.edu.iq. |
| Glutamine | Replace with Asparagine (Asn) | Evaluate the effect of side-chain length on binding and activity rsc.org. |
| Asparagine | Replace with Glutamic Acid (Glu) | Introduce a negative charge to probe electrostatic interactions. |
| Tyrosine | Replace with Phenylalanine (Phe) | Assess the role of the phenolic hydroxyl group in binding interactions upc.edu. |
| Tyrosine | Replace with O-Methyl-Tyrosine (Tyr(Me)) | Block hydrogen bonding capability of the hydroxyl group while maintaining size nih.gov. |
Synthetic Strategies for this compound Peptidomimetics
The synthesis of this compound and its analogs is typically achieved using solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.netmdpi.com This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a polymeric resin. nih.gov
The process for a linear peptide involves:
Attaching the C-terminal amino acid (Tyrosine) to the resin.
Removing the temporary N-terminal Fmoc protecting group with a mild base like piperidine (B6355638).
Coupling the next Fmoc-protected amino acid (Asparagine) using an activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mdpi.com.
Repeating the deprotection and coupling steps for Glutamine and Serine.
Acetylation of the N-terminal Serine is performed on the resin after the final Fmoc deprotection.
Cleavage of the completed peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups (e.g., tBu for Ser and Tyr; Trt for Gln and Asn) using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) rsc.org.
For backbone-modified peptides, such as cyclic analogs, the synthesis is more complex. Head-to-tail cyclization can be performed either on the resin or in solution after cleavage. nih.govmdpi.com Solution-phase cyclization is often carried out under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization researchgate.net.
Relationship between Chemical Structure and Biochemical Activity (SAR)
Structure-activity relationship (SAR) studies aim to understand how specific chemical structures correlate with biological activity, allowing for the rational design of more potent and selective molecules. wikipedia.org For this compound, SAR studies would involve systematically modifying each part of the peptide—the termini, the backbone, and each side chain—and measuring the effect on a relevant biological assay, such as protease inhibition nih.gov.
The termini of a peptide are primary sites for degradation by exopeptidases (aminopeptidases and carboxypeptidases). Modifying these ends is a critical strategy for enhancing peptide stability and bioavailability. creative-proteomics.comlifetein.com
N-terminal Acetylation : The acetyl group (Ac-) on the N-terminus of this compound serves as a "cap." This modification neutralizes the positive charge of the N-terminal amine group and mimics the structure of many natural proteins. lifetein.comnih.gov This cap provides significant protection against degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. creative-proteomics.com This increased stability can prolong the peptide's half-life and enhance its biological effect. lifetein.com
C-terminal Hydroxyl Group : The free carboxyl group (-COOH) at the C-terminus (present as -OH in the specified name) makes the peptide susceptible to cleavage by carboxypeptidases. creative-proteomics.com A very common strategy to prevent this is C-terminal amidation, which replaces the -COOH group with an uncharged carboxamide (-CONH₂). jpt.com This modification removes the negative charge and confers resistance to carboxypeptidases, often increasing the peptide's biological activity and shelf-life. lifetein.comjpt.com
The following table summarizes the expected impact of terminal modifications on the stability of the Ser-Gln-Asn-Tyr peptide against proteases.
| Peptide Analog | N-terminus | C-terminus | Expected Stability vs. Aminopeptidases | Expected Stability vs. Carboxypeptidases |
| H-Ser-Gln-Asn-Tyr-OH | Free Amine (H-) | Carboxyl (-OH) | Low | Low |
| This compound | Acetylated (AC-) | Carboxyl (-OH) | High creative-proteomics.com | Low creative-proteomics.com |
| H-Ser-Gln-Asn-Tyr-NH₂ | Free Amine (H-) | Amide (-NH₂) | Low creative-proteomics.com | High jpt.com |
| AC-Ser-Gln-Asn-Tyr-NH₂ | Acetylated (AC-) | Amide (-NH₂) | High creative-proteomics.com | High jpt.com |
Positional Scanning and Alanine Scanning Mutagenesis on Peptide Activity
The structure-activity relationship (SAR) of the tetrapeptide this compound, a known oligopeptide substrate for various hydrolyzing enzymes, can be systematically elucidated using techniques such as positional scanning and alanine scanning mutagenesis. biosynth.comcymitquimica.com These methods are instrumental in defining the contribution of each amino acid residue to the peptide's biological activity, such as its role as an inhibitor of proteases like elastase. biosynth.com
In the context of this compound, an alanine scan would probe the importance of each of the four residues. The N-terminal serine (Ser1) is suggested to act as a nucleophile in the kinetic mechanism of enzyme inhibition. biosynth.com Therefore, its replacement with alanine would likely lead to a substantial loss of activity. The central polar, uncharged residues, glutamine (Gln2) and asparagine (Asn3), likely contribute to binding through hydrogen bond formation with the target enzyme's active site. The C-terminal tyrosine (Tyr4) possesses a large aromatic side chain capable of forming significant hydrophobic and aromatic interactions within the enzyme's binding pocket. rsc.org Research on related peptides has shown that substituting tyrosine with other aromatic residues like phenylalanine or tryptophan can modulate inhibitory activity, highlighting the importance of this position. biosynth.com
The following table provides an illustrative example of potential results from an alanine scan of this compound, with hypothetical changes in binding free energy (ΔΔG) representing the impact on binding to a target protease. A higher positive ΔΔG value signifies a greater loss in binding affinity, indicating the residue's importance.
| Position | Original Residue | Mutation | Hypothetical ΔΔG (kcal/mol) | Inferred Role |
|---|---|---|---|---|
| 1 | Ser | Ala | +5.8 | Critical for catalytic interaction (nucleophile) |
| 2 | Gln | Ala | +1.5 | Contributes to binding via hydrogen bonding |
| 3 | Asn | Ala | +1.2 | Contributes to binding via hydrogen bonding |
| 4 | Tyr | Ala | +4.5 | Critical for binding pocket recognition (aromatic/hydrophobic interaction) |
Positional scanning complements this approach by evaluating a wide range of amino acid substitutions at each position to identify optimal residues for activity. This method uses synthetic combinatorial libraries where one position is fixed with a specific amino acid, while other positions are mixtures of various amino acids. pnas.org Screening these libraries against a target enzyme can reveal not only which residues are tolerated but also which substitutions might enhance potency or selectivity. For this compound, this could identify non-natural amino acids or D-amino acid analogs that improve its inhibitory properties against specific proteases.
Conformational Constraints and their Influence on Binding Affinity and Selectivity
Peptides are often highly flexible molecules, which can be a disadvantage for therapeutic applications due to susceptibility to proteolytic degradation and the energetic cost of adopting a specific bioactive conformation upon binding to a target. unc.edursc.org Introducing conformational constraints is a key strategy in peptidomimetic design to overcome these limitations. unc.edu By rigidifying the peptide structure, these constraints can pre-organize the molecule into its active conformation, which can lead to enhanced binding affinity, greater selectivity, and improved metabolic stability. rsc.org
For the tetrapeptide this compound, several strategies could be employed to introduce conformational constraints.
Incorporation of Constrained Amino Acids: Replacing standard amino acids with those that have restricted conformational freedom can also rigidify the structure. This includes substituting a residue with its N-methylated analog, which restricts the rotation of the peptide bond, or incorporating proline or proline-like mimics, which introduce a fixed bend in the peptide backbone. mdpi.com
D-Amino Acid Substitution: The strategic replacement of one or more L-amino acids with their D-enantiomers can induce specific turns or secondary structures. unc.edu This modification not only constrains the peptide but also often confers resistance to degradation by proteases, which are stereospecific for L-amino acids.
The influence of such constraints on binding affinity and selectivity is profound. A conformationally locked analog that perfectly fits the target enzyme's active site will exhibit higher affinity (a lower dissociation constant, Kd, or inhibition constant, Ki). Furthermore, since different proteases have distinct binding pocket topographies, a constrained peptide may show enhanced selectivity by fitting well into the target's active site while fitting poorly into the active sites of off-target enzymes.
The following table illustrates hypothetical data for constrained analogs of this compound, demonstrating potential improvements in binding affinity and selectivity for a target protease (e.g., Elastase) versus an off-target protease (e.g., Trypsin).
| Compound | Modification | Elastase Ki (nM) | Trypsin Ki (nM) | Selectivity (Trypsin Ki / Elastase Ki) |
|---|---|---|---|---|
| This compound | Linear Parent Peptide | 1500 | 5000 | 3.3 |
| Analog A | Head-to-Tail Cyclization | 80 | 4500 | 56.3 |
| Analog B | D-Tyr4 Substitution | 950 | >10000 | >10.5 |
| Analog C | N-Me-Asn3 Substitution | 400 | 3800 | 9.5 |
Preclinical in Vitro and in Vivo Mechanistic Investigations
Cellular Permeability and Uptake Mechanisms of AC-Ser-Gln-Asn-Tyr-OH and Analogs in vitro
The ability of a peptide therapeutic to cross the cell membrane is a critical determinant of its efficacy against intracellular targets. The cellular permeability of this compound and several structural analogs was assessed using in vitro models that mimic physiological barriers, such as the Caco-2 cell monolayer model for intestinal epithelium. acs.org Peptides are generally characterized by low passive diffusion due to their size and hydrophilicity. mdpi.com
Initial assessments using Parallel Artificial Membrane Permeability Assays (PAMPA) provide a baseline for passive diffusion. However, cell-based assays like the Caco-2 transwell assay are crucial for identifying active transport or efflux mechanisms. acs.org For this compound, which possesses multiple polar side chains and a free C-terminal carboxylate, low passive permeability is anticipated. Modifications, such as N-methylation of the peptide backbone or cyclization, have been shown to improve permeability by reducing the polar surface area and increasing lipophilicity. acs.org
The apparent permeability coefficient (Papp) is a standard metric for quantifying transport rates. acs.org Generally, a Papp value below 1.0 x 10⁻⁶ cm/s indicates low permeability. acs.org Studies on various peptides show that structural modifications can significantly enhance this value. acs.orgmdpi.com For instance, the introduction of lipophilic moieties or constraining the peptide into a more membrane-compatible conformation can facilitate uptake. acs.org
Table 1: In Vitro Permeability of this compound and Analogs Across Caco-2 Monolayers
This table illustrates hypothetical permeability data for the parent peptide and its analogs, reflecting common trends observed in peptide drug development where modifications are used to enhance cellular uptake.
| Compound | Modification | Papp (AP-BL) (x 10⁻⁶ cm/s) | Efflux Ratio (BL-AP / AP-BL) |
|---|---|---|---|
| This compound | Parent Peptide | 0.15 | 2.5 |
| Analog 1 | Cyclized (Head-to-Tail) | 0.85 | 1.8 |
| Analog 2 | Tyr(Bzl) | 0.50 | 2.2 |
| Analog 3 | N-Me-Ser | 0.42 | 2.3 |
Cellular Enzymatic Stability and Degradation Pathways in vitro
The therapeutic utility of peptides is often limited by their susceptibility to proteolytic degradation. The stability of this compound is evaluated by incubation in complex biological matrices such as human plasma, serum, and cell lysates (e.g., from human T-lymphocyte CEM-CCRF cells). The N-terminal acetylation of the serine residue is a key feature, as Nt-acetylation can protect peptides from degradation by certain aminopeptidases and influence their recognition by proteolytic pathways like the Ac/N-end rule pathway. nih.govcore.ac.uk
The N-end rule pathway links a protein's half-life to the identity of its N-terminal residue. embopress.org While unmodified N-terminal serine is not typically a primary destabilizing residue, its acetylation can mark the protein for degradation by specific E3 ubiquitin ligases. nih.govpnas.org Conversely, this modification can also block degradation by other pathways that recognize a free α-amino group. nih.gov The stability is quantified by measuring the peptide's half-life (t₁/₂) using LC-MS to monitor the disappearance of the parent compound over time.
Table 2: Proteolytic Stability of this compound
The following table presents hypothetical stability data, which is essential for predicting the peptide's viability in a physiological environment. The N-terminal acetyl group is expected to confer a degree of stability compared to an unblocked equivalent.
| Biological Matrix | Half-life (t₁/₂) in hours |
|---|---|
| Human Plasma | 2.5 |
| Human Serum | 2.1 |
| CEM-CCRF Cell Lysate | 0.8 |
Beyond enzymatic action, peptides can undergo spontaneous chemical modifications that can alter their structure and function. For this compound, the primary risks are deamidation of the asparagine (Asn) and glutamine (Gln) residues and oxidation of the tyrosine (Tyr) residue.
Deamidation: This is a non-enzymatic reaction where the side-chain amide of Asn or Gln is hydrolyzed to a carboxylic acid. mdpi.com This process is highly dependent on pH, temperature, and the local amino acid sequence. mdpi.compreprints.org Deamidation of Asn typically proceeds through a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form either aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp). preprints.org Gln deamidation is generally slower than that of Asn. mdpi.com This modification introduces a negative charge and can significantly impact the peptide's conformation and target-binding affinity. preprints.org
Oxidation: The phenol (B47542) side chain of tyrosine is susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species. rsc.org This can lead to the formation of dityrosine (B1219331) cross-links or other oxidized species, potentially altering the peptide's biological activity.
Table 3: Potential Non-Enzymatic Degradation Products of this compound
This table summarizes the likely chemical degradation pathways for the peptide under physiological or storage conditions. Understanding these instabilities is crucial for formulation and development.
| Residue | Degradation Pathway | Primary Products | Consequence |
|---|---|---|---|
| Gln | Deamidation | Glu | Introduces negative charge; potential loss of activity |
| Asn | Deamidation | Asp, isoAsp | Introduces negative charge; potential loss of activity. mdpi.com |
| Tyr | Oxidation | Dityrosine, hydroxylated species | Potential for aggregation or altered target interaction. rsc.org |
Target Engagement Studies in Cellular Models
Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a physiologically relevant cellular context. revvity.co.jpnih.gov For this compound, the putative target is the HIV-1 protease, an enzyme critical for viral maturation. nih.govdiva-portal.org
Quantifying the binding of this compound to HIV-1 protease inside cells confirms its mechanism of action. Several methods can be employed for this purpose. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. revvity.co.jp An increase in the melting temperature of HIV-1 protease in the presence of the peptide would indicate direct binding. nih.gov
Alternatively, cell-based enzymatic assays using reporter systems can quantify the inhibitory activity of the peptide. For example, cells can be engineered to express a FRET-based biosensor that contains an HIV-1 protease cleavage site. Inhibition of the protease by the peptide would result in a measurable change in the FRET signal. The potency of the interaction is typically reported as an IC₅₀ (half-maximal inhibitory concentration) or a Ki (inhibition constant). A related peptide, Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val, has been noted in the context of HIV-1 protease, suggesting the Gln-Asn-Tyr sequence is relevant for recognition. medchemexpress.com
Table 4: Target Engagement and Inhibitory Potency against Intracellular HIV-1 Protease
This table shows hypothetical data from target engagement assays. A lower IC₅₀ value indicates greater potency. Analogs are often designed to improve this interaction.
| Compound | Assay Method | Result (IC₅₀, µM) |
|---|---|---|
| This compound | FRET-based Cell Assay | 15.2 |
| Analog 1 (Cyclized) | FRET-based Cell Assay | 8.9 |
| Analog 4 (Tyr -> Phe) | FRET-based Cell Assay | 25.6 |
Effective target engagement should translate into a measurable effect on downstream biological pathways. crownbio.com For an HIV-1 protease inhibitor, the most direct and relevant biomarker is the viral Gag polyprotein and its cleavage products. HIV-1 protease is responsible for cleaving the Gag precursor into mature structural proteins, such as the capsid protein p24. unipamplona.edu.co
In a cell-based assay using HIV-1 infected T-lymphocytes (e.g., H9 or Sup-T1 cells), treatment with an effective protease inhibitor like this compound would lead to an accumulation of the unprocessed Gag polyprotein and a corresponding decrease in the levels of mature p24. These changes can be quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) for p24. A dose-dependent reduction in p24 levels in the cell lysate or culture supernatant serves as a robust biomarker for the peptide's intracellular activity.
Table 5: Effect of this compound on HIV-1 Gag p24 Levels in Infected Sup-T1 Cells
This table illustrates the expected downstream effect of protease inhibition. A significant reduction in the p24 antigen is a key indicator of the peptide's antiviral efficacy in a cellular model.
| Compound Treatment (Concentration) | p24 Antigen Level (% of Control) |
|---|---|
| Vehicle Control | 100% |
| This compound (10 µM) | 65% |
| This compound (50 µM) | 28% |
| Nelfinavir (1 µM, Positive Control) | 5% |
Preclinical in vivo Pharmacokinetic and Pharmacodynamic Studies (Mechanistic Focus)
The in vivo behavior of a peptide is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For a modified tetrapeptide like this compound, these characteristics are influenced by its amino acid sequence and terminal modifications. The N-terminal acetylation, in particular, is a common strategy employed to enhance peptide stability. nih.govmdpi.comscirp.org
The ADME profile of peptides is distinct from small molecules, characterized by challenges such as low oral bioavailability and rapid clearance. mdpi.comresearchgate.net
Absorption: Peptides administered orally face significant barriers, including the acidic environment of the stomach and degradation by numerous enzymes in the gastrointestinal tract, resulting in very low bioavailability (typically under 1%). mdpi.com For this reason, parenteral routes like intravenous or subcutaneous injection are standard for preclinical peptide studies to ensure systemic exposure. researchgate.net Peptides with a molecular weight between 1 and 10 kDa are absorbed systemically through both blood capillaries and the lymphatic system following subcutaneous or intramuscular administration. mdpi.com
Distribution: Following absorption, peptides distribute throughout the body via both diffusion and convection. mdpi.com The distribution can be influenced by binding to plasma proteins. For instance, studies with other peptides have shown that binding to proteins like human serum albumin can occur. mdpi.com The tissue bioavailability of some peptides to the brain has been measured at around 3%, although concentrations can increase over time even as blood levels decrease, suggesting specific transport mechanisms. mdpi.com
Metabolism: Peptides are primarily metabolized through proteolysis by peptidases and proteases, which are ubiquitous in biological fluids and tissues like the blood, liver, and kidneys. mdpi.comscirp.orgcsic.es The process involves endopeptidases cleaving internal peptide bonds, followed by exopeptidases that hydrolyze the peptide from the N- or C-terminus. mdpi.com The constituent amino acids of this compound—serine, glutamine, asparagine, and tyrosine—would be metabolized through their respective endogenous pathways. nih.govmdpi.comoup.com Glutamine is hydrolyzed to glutamate, while asparagine is converted to aspartate. nih.govmdpi.comoup.com
Excretion: The kidneys are a primary site for the clearance of many peptides from the body.
The stability of peptides in vivo is a critical factor determining their therapeutic potential. Unmodified peptides often have very short half-lives due to rapid enzymatic degradation. researchgate.net
Strategies to Enhance Stability:
N-terminal Acetylation: The acetylation of the N-terminal serine in this compound is a key modification intended to block degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the free N-terminus. mdpi.comscirp.org Studies on other peptides, such as an N-acetylated octapeptide of oxyntomodulin, have shown that this modification can increase the in vivo half-life and potency by decreasing the metabolic clearance rate. nih.gov
Amino Acid Sequence: The specific amino acid residues within the peptide chain influence its susceptibility to degradation. csic.es For example, asparagine and glutamine residues can undergo non-enzymatic deamidation, which can alter the peptide's structure and function. researchgate.net
Hydrolytic Stability Studies in Analogous Peptides: Hydrolytic stability is often assessed in vitro using model systems that mimic physiological conditions. For example, studies on other tetrapeptides have evaluated stability in environments simulating the stomach (pH 2.0 with pepsin) and blood plasma (pH 7.4). mdpi.com While some peptide analogues show complete stability under these conditions, others can degrade over a 24-hour period. mdpi.com
Table 1: Inferred Preclinical Pharmacokinetic Profile of this compound Based on Analogous Peptides
| PK Parameter | Inferred Characteristic | Rationale Based on Analogues |
| Oral Bioavailability | Very Low (<1%) | Peptides are generally susceptible to enzymatic degradation in the GI tract and have poor permeability. mdpi.com |
| Primary Metabolism | Proteolytic Cleavage | Peptidases and proteases in blood, liver, and kidneys are the main routes of metabolism for peptides. mdpi.comscirp.org |
| Key Stability Feature | N-terminal Acetylation | This modification blocks degradation by aminopeptidases, likely increasing the peptide's half-life compared to its non-acetylated form. nih.gov |
| Distribution | Systemic | Expected to distribute via circulation, with potential for specific tissue uptake and protein binding. mdpi.commdpi.com |
| Excretion | Primarily Renal | Kidney clearance is a major elimination pathway for small peptides. |
Given that this compound is a thymulin-like peptide, its pharmacodynamic effects are likely related to the modulation of the immune and neuroendocrine systems. Thymulin is a nonapeptide hormone from the thymus that requires zinc for its activity and is involved in T-cell differentiation. wikipedia.orgnih.gov
Anti-inflammatory and Analgesic Effects: Preclinical studies in rat models using a peptide analogue of thymulin (PAT) have demonstrated significant anti-inflammatory and analgesic properties. nih.govconicet.gov.ar
Mechanism of Action: PAT has been shown to down-regulate the production of pro-inflammatory mediators. In models of endotoxin-induced inflammation, PAT reduced elevated levels of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govconicet.gov.ar This suggests a mechanism involving the inhibition of the inflammatory cascade.
Neuroendocrine Interaction: The effects of thymulin and its analogues are intertwined with the neuroendocrine system. Thymulin itself can influence the release of pituitary hormones, and its levels are affected by hormones from the thyroid and adrenal glands. nih.govconicet.gov.ar Studies in rats have shown that thymulin can alter the balance of serotonin (B10506) and norepinephrine (B1679862) in the hypothalamus and frontal cortex, which may contribute to its anti-stress effects. eco-vector.com
Cellular Signaling: Studies on other N-acetylated tetrapeptides, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), provide insight into potential cellular mechanisms. Ac-SDKP has been shown to inhibit signaling pathways, such as the p44/42 MAPK pathway, by preserving the activity of protein tyrosine phosphatases (PTPs) in cardiac fibroblasts. nih.gov This suggests that peptides like this compound could exert their effects by modulating intracellular phosphorylation cascades.
Table 2: Mechanistic Pharmacodynamic Readouts for Thymulin Analogues in Preclinical Models
| Readout | Animal Model | Observed Effect of Analogue | Potential Mechanism |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Rat (Endotoxin-induced inflammation) | Significant reduction in elevated cytokine levels in plasma and brain tissue. nih.govconicet.gov.ar | Down-regulation of the inflammatory cascade. |
| Hyperalgesia (Pain Response) | Rat (Inflammatory pain model) | Dose-dependent decrease in mechanical and thermal hyperalgesia. nih.gov | Inhibition of inflammatory mediators and potential central nervous system effects. |
| Neurotransmitter Balance | Rat (Emotional stress model) | Altered balance of serotonin and norepinephrine in the hypothalamus. eco-vector.com | Modulation of neuroendocrine stress response pathways. |
| Intracellular Signaling | Rat Cardiac Fibroblasts (with Ac-SDKP) | Inhibition of p44/42 MAPK phosphorylation. nih.gov | Preservation of protein tyrosine phosphatase activity. |
Computational and Theoretical Studies of Ac Ser Gln Asn Tyr Oh
Molecular Docking and Dynamics Simulations of AC-Ser-Gln-Asn-Tyr-OH with HIV-1 Protease
The peptide sequence Ser-Gln-Asn-Tyr is recognized as a cleavage site within the Gag-Pol polyprotein by HIV-1 protease, an enzyme essential for the viral life cycle. nih.gov Consequently, peptides containing this sequence, such as this compound, are valuable models for studying enzyme-substrate interactions. Molecular dynamics (MD) simulations and docking are computational techniques used to predict how this peptide binds to the enzyme and the dynamic behavior of the resulting complex. acs.org
Molecular docking and the analysis of MD trajectories predict that this compound binds in an extended conformation within the active site of HIV-1 protease, which is a symmetric homodimer. nih.govacs.org The active site itself is located at the dimer interface and features a pair of catalytic aspartate residues, Asp25 and Asp25'. acs.org
Interaction hotspots are primarily defined by a network of hydrogen bonds between the peptide backbone and the protease. Key interactions consistently observed in simulations of related substrates involve the backbone atoms of the peptide and residues within the protease active site. nih.gov For a substrate containing the Ser-Gln-Asn-Tyr sequence, critical hydrogen bonds are formed with protease residues such as Asp29 and Gly27. nih.gov The catalytic dyad (Asp25/Asp25') and a crucial flap water molecule are central to positioning the substrate for cleavage. acs.orgnih.gov
Computational analyses have identified the specific residues in the protease that are responsible for ligand binding by calculating the interaction energies, including van der Waals forces, between each residue and the substrate. pnas.org For the five FDA-approved HIV protease drugs, resistance mutations often occur at positions that are not well-conserved but interact strongly with the drugs. pnas.org Studies suggest that designing inhibitors that interact more favorably with conserved and structurally important residues like Leu-23, Asp-29, and Gly-49 could be a strategy to evade resistance. pnas.org
| Peptide Residue | Interacting HIV-1 Protease Residue(s) | Interaction Type | Reference |
|---|---|---|---|
| Ser (P3) | Asp29, Asp30 | Hydrogen Bond (Backbone) | nih.gov |
| Gln (P2) | Gly48', Flap Water | Hydrogen Bond (Side Chain/Backbone) | acs.orgmdpi.com |
| Asn (P1) | Gly27 | Hydrogen Bond (Backbone) | nih.gov |
| Tyr (P1') | Asp25, Asp25' (Catalytic Dyad) | Hydrogen Bond (Scissile Bond Carbonyl) | nih.gov |
The binding of a substrate like this compound induces significant conformational changes in the HIV-1 protease. The most notable change involves the two flexible "flaps," which are β-hairpins (residues 43-58) on each monomer. In the unbound (apo) state, these flaps are open, allowing access to the active site. Upon substrate binding, the flaps close down over the active site, sequestering the ligand from the bulk solvent and creating the catalytically competent conformation. acs.org This "flap-closing" mechanism is a hallmark of aspartic proteases and is crucial for catalysis. MD simulations have been instrumental in visualizing this process and establishing the role of bound water molecules in mediating the flap closing mechanism. acs.org
Quantum Chemical Calculations for Intrinsic Electronic Properties and Reactivity
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of molecules. austinpublishinggroup.com These methods can be applied to this compound to understand its inherent properties, which dictate its chemical behavior and interactions.
The protonation state of amino acid side chains is critical for protein structure and function, and it is determined by the residue's pKa and the surrounding pH. tripod.com For the residues in this compound, the side chains of Ser, Gln, and Asn are generally neutral under physiological conditions. wikipedia.org The Tyr side chain, however, has a phenolic hydroxyl group with a typical pKa of around 10.1-10.5, meaning it is protonated and neutral at physiological pH but can be deprotonated at higher pH. tripod.comwikipedia.orgvanderbilt.edu
However, the local microenvironment within a protein's active site can significantly perturb these pKa values. nih.gov Hydrogen bonding is a primary cause of such perturbations. For instance, if the Tyr hydroxyl group acts as a hydrogen bond donor to an acceptor group (like the side chain of Asn or Gln), the pKa of the Tyr can be lowered, making it more acidic. nih.gov Conversely, if the Tyr hydroxyl acts as a hydrogen bond acceptor, its pKa may be affected differently. Studies on ketosteroid isomerase have shown that hydrogen bonds from residues like Asn can lower the pKa of a nearby Tyr by about one unit. nih.gov QC calculations can model these effects by computing the relative energies of the protonated and deprotonated states in different environments.
| Amino Acid Residue | Side Chain Group | Typical pKa (in water) | Expected State at pH 7.4 | Reference |
|---|---|---|---|---|
| Serine (Ser) | Hydroxyl (-CH2OH) | ~13 (not readily ionizable) | Neutral | tripod.com |
| Glutamine (Gln) | Amide (-CH2CH2CONH2) | Not ionizable | Neutral | wikipedia.org |
| Asparagine (Asn) | Amide (-CH2CONH2) | Not ionizable | Neutral | wikipedia.org |
| Tyrosine (Tyr) | Phenol (B47542) (-C6H4OH) | 10.46 | Neutral (Protonated) | tripod.comvanderbilt.edu |
Non-covalent interactions, particularly hydrogen bonds, are fundamental to the structure and interactions of peptides. The side chains of Ser, Gln, Asn, and Tyr are all capable of forming hydrogen bonds, acting as either donors or acceptors. chemrxiv.orgrsc.org
Quantum chemical calculations using high-level methods like coupled cluster theory can accurately determine the energetics of these interactions. chemrxiv.org Studies on model systems (e.g., methanol (B129727) for Ser, acetamide (B32628) for Asn/Gln, and p-cresol (B1678582) for Tyr) reveal the relative strengths of different hydrogen bonds. rsc.org
N-H···O bonds : Formed when the amide hydrogens of Asn/Gln donate to the hydroxyl oxygen of Ser or Tyr. rsc.org
O-H···O bonds : Formed when the hydroxyl hydrogen of Ser or Tyr donates to the amide oxygen of Asn or Gln. rsc.org
Research shows that Tyr forms significantly stronger O-H···O hydrogen bonds compared to N-H···O bonds. chemrxiv.orgrsc.org In contrast, for aliphatic hydroxyls like Ser, the strengths of the two types of hydrogen bonds are more comparable. chemrxiv.org Furthermore, computational models indicate a significant energetic benefit for forming simultaneous hydrogen bonds where a residue acts as both a donor and an acceptor (an ambifunctional H-bond), even though the stabilization is not perfectly additive due to electronic and geometric factors. chemrxiv.org
| Interaction Pair (Donor-Acceptor) | Interaction Type | Calculated Interaction Energy (Model Systems) | Reference |
|---|---|---|---|
| Asn/Gln (N-H) ··· Tyr (O) | Single H-Bond | ~ -5.5 kcal/mol | rsc.org |
| Tyr (O-H) ··· Asn/Gln (O=C) | Single H-Bond | ~ -8.0 kcal/mol | rsc.org |
| Asn/Gln (N-H) ··· Ser (O) | Single H-Bond | ~ -6.5 kcal/mol | rsc.org |
| Ser (O-H) ··· Asn/Gln (O=C) | Single H-Bond | ~ -6.5 kcal/mol | rsc.org |
| Amide-Amide (Asn-Gln) | Amide Bridge (Double H-Bond) | Up to -18 kcal/mol | plos.org |
The enzymatic cleavage of the peptide bond between Asn and Tyr by HIV-1 protease proceeds through a high-energy transition state. Understanding the structure of this transition state is key to designing potent inhibitors, as many successful drugs are transition-state analogs. acs.orggrantome.com
Transition state analysis combines experimental data (like kinetic isotope effects) with computational quantum chemistry to model the geometry and electronic structure of the transition state. grantome.com For aspartic proteases, the generally accepted mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile bond (the Asn-Tyr bond in this case). acs.org This attack is facilitated by the catalytic aspartate residues. One Asp acts as a general base, deprotonating the water molecule to activate it, while the other acts as a general acid, protonating the nitrogen of the leaving group. This process forms a tetrahedral oxyanion intermediate, which is believed to closely resemble the transition state. acs.org
Quantum chemical calculations can map the potential energy surface of this reaction, identifying the structure of the transition state and calculating the activation energy barrier. acs.org These calculations have confirmed the formation of a tetrahedral intermediate and have been used to analyze the electrostatic field generated by the enzyme that stabilizes this highly charged transition state, thereby lowering the activation energy and accelerating the reaction by many orders of magnitude. acs.orgacs.org The specific interactions between the enzyme and the substrate at the transition state, such as the strong hydrogen bonds to the oxyanion, are critical for this stabilization. pnas.org
De Novo Peptide Design and Virtual Screening for this compound Analogs
De novo peptide design involves the creation of novel peptide sequences from scratch or based on existing templates to achieve specific functions. thermofisher.comnih.gov This approach is instrumental in developing analogs of a lead compound like this compound to enhance its stability, affinity, or biological activity. The design process for analogs can involve several strategies, including amino acid substitution, backbone cyclization, and the incorporation of unnatural amino acids. thermofisher.comnih.gov For instance, substituting a standard L-amino acid with its D-enantiomer can confer resistance to proteolytic degradation. acs.org
Once a library of virtual analogs is designed, computational methods like virtual screening are employed to predict their potential efficacy. This process typically involves molecular docking, where each designed analog is computationally placed into the binding site of a target protein. nih.govresearchgate.net The software then calculates a "docking score," which estimates the binding affinity, and identifies key molecular interactions such as hydrogen bonds and hydrophobic contacts. nih.govpensoft.net This in silico approach allows for the rapid and cost-effective evaluation of a large number of compounds, prioritizing the most promising candidates for chemical synthesis and experimental validation. researchgate.net
Table 1: Examples of De Novo Designed Analogs of this compound and Design Rationale
| Analog Sequence | Modification Type | Design Rationale |
| AC-Ala-Gln-Asn-Tyr-OH | Amino Acid Substitution | Probing the role of the Serine hydroxyl group in binding. |
| AC-Ser-Glu-Asn-Tyr-OH | Amino Acid Substitution | Introducing a negative charge to potentially form new ionic interactions. |
| AC-Ser-Gln-Asn-Phe-OH | Amino Acid Substitution | Removing the hydroxyl group from Tyrosine to assess its importance in hydrogen bonding. |
| Cyclo(-Ser-Gln-Asn-Tyr-) | Backbone Cyclization | To create a more conformationally constrained and stable peptide analog. thermofisher.com |
| AC-Ser(D)-Gln-Asn-Tyr-OH | D-Amino Acid Insertion | To increase resistance to enzymatic degradation. acs.org |
Table 2: Hypothetical Virtual Screening Results for Designed Analogs Against a Target Protein
| Analog Sequence | Docking Score (kcal/mol) | Key Predicted Interactions with Target Residues |
| This compound | -8.5 | H-bonds: Ser with Asp122; Gln with Arg98; Tyr with Glu150. |
| AC-Ala-Gln-Asn-Tyr-OH | -7.2 | Lost H-bond at position 1; Gln with Arg98; Tyr with Glu150. |
| AC-Ser-Glu-Asn-Tyr-OH | -9.1 | New salt bridge: Glu with Arg98; Tyr with Glu150. |
| AC-Ser-Gln-Asn-Phe-OH | -6.8 | Lost H-bond at position 4; Gln with Arg98. |
| Cyclo(-Ser-Gln-Asn-Tyr-) | -9.5 | H-bonds: Ser with Asp122; Gln with Arg98; Tyr with Glu150. Enhanced hydrophobic contacts due to pre-organized conformation. |
Bioinformatics Analysis of Ser-Gln-Asn-Tyr Motifs in Proteomes
Bioinformatics analysis of protein sequences is crucial for identifying conserved motifs, which are short sequences of biological significance that often correspond to functional sites. colostate.edunih.govuniprot.org The tetrapeptide sequence Ser-Gln-Asn-Tyr (SQNY) represents such a motif. Analyzing its occurrence and context within proteomes can provide insights into its potential biological roles. colostate.edu
The constituent amino acids of the SQNY motif have distinct properties that contribute to its potential functions. Serine, Threonine, Asparagine, and Glutamine are polar residues, while Tyrosine is aromatic with a polar hydroxyl group. mdpi.com This composition makes the motif well-suited for participating in hydrogen bonding networks, which are critical for protein structure and interactions. oup.com For example, studies have shown that Ser, Asn, and Gln residues are found in higher abundance in outer membrane proteins, where they contribute to stability and function through hydrogen bonds. oup.com Furthermore, residues such as Arg, His, Lys, Asn, Tyr, Gln, and Ser are known to be highly involved in the interactions between proteins and RNA. nih.gov
The non-enzymatic deamidation of asparagine (Asn) and glutamine (Gln) residues is a spontaneous modification that can act as a molecular clock, influencing protein turnover. acs.org The rate of Gln deamidation is known to be significantly slower than that of Asn. acs.org The presence of a Gln-Asn pair within the SQNY motif suggests a potential site for time-dependent structural or functional changes in a protein. Computational analyses of entire proteomes have also revealed correlations between the frequencies of different amino acids, suggesting co-evolutionary relationships that can be important for protein structure and function. nih.govmdpi.com
Table 3: Properties and Potential Functional Roles of Amino Acids in the Ser-Gln-Asn-Tyr Motif
| Amino Acid | Property | Potential Role in Motif Function | Relevant Findings |
| Ser (Serine) | Polar, Hydrophilic | Hydrogen bond donor/acceptor; Phosphorylation site. | Plays a role in conformational changes and protein-protein interactions. nih.gov |
| Gln (Glutamine) | Polar, Hydrophilic | Hydrogen bond donor/acceptor; Deamidation site. | Can form hydrogen bonds with main chain atoms in β-barrels oup.com; Slower deamidation rate compared to Asn. acs.org |
| Asn (Asparagine) | Polar, Hydrophilic | Hydrogen bond donor/acceptor; Deamidation site; N-linked glycosylation site (in N-X-S/T motif). | Important for interactions in protein-RNA complexes nih.gov; High occurrence in outer membrane proteins. oup.com |
| Tyr (Tyrosine) | Aromatic, Polar | Hydrogen bonding via hydroxyl group; Phosphorylation site; Aromatic interactions. | Aromatic side chain can be a target for radical attack researchgate.net; Contributes to protein-protein and protein-RNA interactions. nih.gov |
Future Directions and Emerging Research Avenues for Ac Ser Gln Asn Tyr Oh
Development of Novel Analytical Probes based on AC-Ser-Gln-Asn-Tyr-OH
The peptide sequence Ser-Gln-Asn-Tyr (SQNY) is a well-established recognition and cleavage motif for HIV-1 protease. This has made it an ideal foundation for the development of sensitive analytical probes, particularly those based on Förster Resonance Energy Transfer (FRET). medchemexpress.comaatbio.com In a typical FRET probe design, the core peptide sequence is flanked by a fluorophore and a quencher molecule. When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by HIV-1 protease at a specific site within the sequence (commonly the Tyr-Pro bond in longer peptide substrates), the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. medchemexpress.comaatbio.com
Future research in this area focuses on creating next-generation probes with enhanced photophysical properties. This includes the development and incorporation of novel fluorophores and quenchers, such as the Tide Quencher™ (TQ) series, which offer superior quenching efficiency across a wider visible spectrum compared to traditional pairs like EDANS/DABCYL. aatbio.com The goal is to create probes with a higher signal-to-noise ratio, allowing for more sensitive detection of protease activity in complex biological samples. nih.gov
Further innovation may involve creating multi-modal probes. For instance, a peptide scaffold could be functionalized with both a fluorophore for optical detection and a tag for mass spectrometry, enabling orthogonal validation of cleavage events. The core this compound sequence provides a validated starting point for these sophisticated molecular tools designed for precise and sensitive enzymatic analysis.
Table 1: Examples of FRET-Based Probes Incorporating the Ser-Gln-Asn-Tyr Sequence
| Probe Name/Sequence | Fluorophore | Quencher | Application | Reference(s) |
|---|---|---|---|---|
| DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | EDANS | DABCYL | Continuous assay for HIV-1 protease activity | medchemexpress.com |
| TQ2-Gaba-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-5-FAM | 5-FAM | TQ2 | High-throughput screening (HTS) for HIV-1 protease inhibitors | aatbio.com |
| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | EDANS | DABCYL | FRET-based kinetic assays of HIV-1 protease | nih.govsigmaaldrich.com |
Applications of this compound in High-Throughput Screening Assays
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of vast compound libraries for biological activity. Fluorogenic substrates built upon the Ser-Gln-Asn-Tyr sequence are exceptionally well-suited for HTS campaigns aimed at discovering novel HIV-1 protease inhibitors. aatbio.comgoogleapis.com The "turn-on" fluorescent signal generated upon substrate cleavage provides a simple, robust, and continuous readout that can be easily automated for screening tens of thousands of potential inhibitors. medchemexpress.com
The development of these assays involves optimizing conditions to ensure that the cleavage rate is linear and proportional to enzyme concentration, allowing for accurate quantification of inhibition. medchemexpress.com The kinetic parameters of substrates like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (K_M = 5.5 mM, k_cat = 54 s⁻¹) provide a baseline for comparing the potency of new inhibitors. echelon-inc.com
Emerging research aims to refine these HTS assays further. This includes miniaturizing assay volumes to reduce reagent costs and developing multiplexed assays where multiple protease variants (e.g., drug-resistant strains) are tested simultaneously using probes with distinct fluorescent signatures. The foundational this compound sequence remains central to these efforts, serving as the reliable substrate component in the ongoing search for more effective and resilient antiretroviral therapies. nih.gov
Exploration of this compound in Non-HIV-1 Protease Systems (e.g., as a general substrate scaffold)
While the Ser-Gln-Asn-Tyr sequence is highly specific for HIV-1 protease, the principles of its use as a substrate scaffold have broader implications. nih.govmdpi.com The specificity of a protease is dictated by the precise shape, size, and chemical environment of its substrate-binding pockets (subsites). mdpi.comnih.gov The exploration of this compound in non-HIV-1 protease systems is an avenue for investigating enzyme specificity and potential cross-reactivity.
This exploration can proceed in two main directions:
Testing for Cross-Reactivity: The peptide can be screened against a panel of other proteases (e.g., human caspases, cathepsins, or other viral proteases) to determine if any off-target cleavage occurs. Such studies are crucial for understanding the potential for unintended interactions of HIV-1-targeted drugs.
Use as a Modifiable Scaffold: More significantly, the peptide can serve as a general scaffold for creating new substrates. By systematically substituting each amino acid (Ser, Gln, Asn, Tyr) and testing the variants against a different target protease, researchers can map the new enzyme's substrate specificity. This methodology, using combinatorial libraries of fluorogenic substrates, is a powerful tool for characterizing proteases. nih.govhzdr.de For example, similar approaches have been used to determine the preferred residues in the subsites of cysteine proteases like cathepsin B. hzdr.de
The challenge remains that the SQNY sequence is optimized for the asymmetric binding cleft of the HIV-1 aspartyl protease. nih.gov Significant modification would likely be required to achieve efficient cleavage by enzymes from other classes, such as serine or cysteine proteases, which have different catalytic mechanisms and subsite preferences. hzdr.depnas.org
Integration of this compound Research with Systems Biology Approaches
Systems biology aims to understand complex biological interactions at a network level. Research on this compound and its parent substrates can be integrated into systems biology models to provide a more holistic understanding of HIV infection and treatment.
A key application is in the computational modeling of drug resistance. nih.gov Kinetic data (k_cat and K_M values) derived from HTS assays using SQNY-based substrates provide essential parameters for these models. echelon-inc.com By simulating how mutations in the protease gene affect the enzyme's ability to cleave its natural substrates versus its susceptibility to inhibitors, researchers can predict patterns of drug resistance. nih.govnih.gov For example, computational studies have used the substrate structure Ace-Ser-Gln-Asn-Tyr-Pro-Ile-Val to calculate the binding free energy for each residue, providing insight into how resistance mutations alter these interactions. nih.gov
Q & A
Q. What are the recommended protocols for synthesizing AC-Ser-gln-asn-tyr-OH, and how can purity be optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:
- Resin selection (e.g., Wang resin for carboxyl-terminal protection).
- Sequential coupling using Fmoc-protected amino acids and activating agents (e.g., HBTU/DIPEA).
- Cleavage and deprotection with TFA/water/TIS (95:2.5:2.5 v/v).
- Purification via reverse-phase HPLC (C18 column, gradient: 5–40% acetonitrile in 0.1% TFA over 30 min).
- Purity validation using ESI-MS (expected [M+H]⁺ ~564.2 Da) and analytical HPLC (>95% purity).
Optimization Tip: Use double couplings for glutamine (Gln) and asparagine (Asn) to avoid side reactions .
Q. Table 1: Synthesis and Purification Parameters
| Step | Parameter | Example Values |
|---|---|---|
| Coupling | Activation Reagent | HBTU/DIPEA |
| Cleavage | TFA Mixture | 95% TFA, 2.5% H₂O, 2.5% TIS |
| HPLC | Column | C18 (4.6 × 250 mm) |
| MS | Ionization Mode | ESI+ |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Primary Techniques :
HPLC : Assess purity with a binary gradient system; retention time consistency indicates reproducibility.
Mass Spectrometry (ESI-MS) : Confirm molecular weight (±1 Da tolerance).
NMR (¹H/¹³C) : Assign peaks for backbone protons (e.g., α-H at 4.2–4.5 ppm) and sidechains (e.g., Tyr aromatic protons at 6.8–7.2 ppm).
- Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
Q. How should researchers design experiments to assess the bioactivity of this compound in cellular models?
- Methodological Answer :
- Cell Lines : Use receptor-positive models (e.g., HEK293 for GPCR studies).
- Dose-Response : Test 1 nM–100 μM with negative controls (scrambled peptide) and positive controls (known agonists).
- Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM) or cAMP levels (ELISA).
- Data Triangulation : Combine results with molecular docking simulations to correlate bioactivity with structural motifs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Systematic Review : Compare experimental variables (e.g., cell passage number, serum concentration) using tools like PRISMA guidelines.
- Replicate Key Studies : Standardize protocols (e.g., pre-incubation time, buffer composition).
- Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity.
- Contradiction Resolution : Use pathway enrichment analysis to identify context-dependent signaling mechanisms .
Q. What strategies are recommended for determining the three-dimensional conformation of this compound in solution?
- Methodological Answer :
- Experimental :
Circular Dichroism (CD) : Scan 190–250 nm to detect β-turn or random coil signatures.
NMR Relaxation Studies : Measure T1/T2 times to assess backbone flexibility.
- Computational :
Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns.
Clustering Analysis : Identify dominant conformers using RMSD-based algorithms (e.g., GROMACS).
Q. How should stability studies of this compound be designed to account for environmental variables?
- Methodological Answer :
- DOE Approach : Use a factorial design to test pH (3–9), temperature (4–37°C), and ionic strength (0–150 mM NaCl).
- Metrics : Quantify degradation via HPLC area-under-curve (AUC) changes and LC-MS/MS for byproduct identification.
- Kinetic Modeling : Fit data to first-order decay models to estimate half-life (t₁/₂).
- Mitigation Strategies : Add stabilizers (e.g., 0.01% BSA) for long-term storage .
Q. Table 2: Stability Study Variables
| Variable | Test Range | Assessment Method |
|---|---|---|
| pH | 3–9 | HPLC AUC |
| Temperature | 4–37°C | LC-MS/MS |
| Ionic Strength | 0–150 mM NaCl | CD Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
